d-Mannono-d-lactam
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO6 |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO6/c8-1-6(13)4(11)2(9)3(10)5(12)7-6/h2-4,8-11,13H,1H2,(H,7,12)/t2-,3+,4+,6-/m1/s1 |
InChI Key |
WBUDAFXUTYJZKP-SHPLCBCASA-N |
Isomeric SMILES |
C([C@]1([C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O)O |
Canonical SMILES |
C(C1(C(C(C(C(=O)N1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mannosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of key mannosidase inhibitors. While the initial query focused on d-Mannono-d-lactam, our investigation revealed a likely typographical error, pointing towards the more extensively studied class of mannosidase inhibitors. This guide will focus on two of the most well-characterized inhibitors, Swainsonine and 1-Deoxymannojirimycin (DMJ) , providing a detailed analysis of their molecular mechanisms, impact on cellular pathways, and the experimental protocols used for their characterization. Limited available data on d-Mannono-1,4-lactone is also presented for comparative purposes.
Mannosidases are critical enzymes in the glycoprotein processing pathway, responsible for trimming mannose residues from N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus. The precise remodeling of these glycans is essential for proper protein folding, trafficking, and function. Inhibition of these enzymes can lead to the accumulation of immature high-mannose glycans, a strategy that has been explored for therapeutic applications in cancer and viral infections.
Core Mechanisms of Action
The most potent and well-studied mannosidase inhibitors are iminosugars, which act as transition state analogs. Their protonated forms mimic the oxacarbenium ion-like transition state of the mannosidase-catalyzed reaction, allowing them to bind with high affinity to the enzyme's active site.
Swainsonine
Swainsonine, an indolizidine alkaloid, is a potent, reversible inhibitor of Class II α-mannosidases.[1] Its primary targets are Golgi α-mannosidase II and lysosomal α-mannosidase.[1] By inhibiting Golgi α-mannosidase II, swainsonine disrupts the maturation of N-linked glycans, preventing the formation of complex and hybrid-type glycans and leading to the accumulation of hybrid-type glycans with a Man5GlcNAc2 core.[2][3]
1-Deoxymannojirimycin (DMJ)
1-Deoxymannojirimycin is a mannose analog that specifically inhibits Class I α-1,2-mannosidases.[4] Its primary target is Golgi α-mannosidase I, and it does not significantly inhibit ER α-mannosidase at similar concentrations.[5][6] Inhibition by DMJ halts the trimming of high-mannose oligosaccharides at an early stage, leading to the accumulation of Man9GlcNAc2 and Man8GlcNAc2 structures.[6][7]
d-Mannono-1,4-lactone
Information regarding the mechanism of action of d-Mannono-1,4-lactone as a mannosidase inhibitor is limited in the current scientific literature. It has been reported to act as an inhibitor of E. coli β-galactosidase and lysozyme.[8][9] Its structural similarity to the mannose sugar suggests a potential role as a competitive inhibitor, but further experimental validation is required.
Quantitative Data on Inhibitor Potency
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for swainsonine and 1-deoxymannojirimycin against various α-mannosidases.
| Inhibitor | Enzyme | Organism/Tissue | Ki | IC50 | Reference |
| Swainsonine | α-Mannosidase | Apis mellifera | 135–251 nM | 162 nM | [10] |
| Golgi α-Mannosidase II | Rat Liver | Potent Inhibitor | - | ||
| Lysosomal α-Mannosidase | Rat Liver | Strong Inhibitor | - | ||
| 1-Deoxymannojirimycin | Class I α-1,2-Mannosidase | General | - | 0.02 µM | [4] |
| Golgi α-Mannosidase I | Rat Liver | Specific Inhibitor | Low µM | [5] |
Note: Quantitative data for d-Mannono-1,4-lactone against mannosidases is not currently available in published literature.
Signaling Pathways and Cellular Effects
Inhibition of N-glycan processing by swainsonine and DMJ has significant downstream effects on cellular signaling and function. The accumulation of aberrant glycan structures can trigger various cellular responses.
-
ER-Associated Degradation (ERAD): The trimming of mannose residues is a critical step in the quality control of protein folding within the ER. Inhibition of mannosidases can interfere with the recognition of misfolded proteins, preventing their degradation and leading to ER stress.[4]
-
Cellular Adhesion and Recognition: Altered cell surface glycans due to mannosidase inhibition can impact cell-cell and cell-matrix interactions, which is relevant in the context of cancer metastasis.[2]
-
Immune Modulation: Swainsonine has been shown to have immunomodulatory properties.[3]
-
Antiviral Activity: The proper glycosylation of viral envelope proteins is often crucial for viral entry and infectivity. DMJ has been shown to potentiate the antiviral activity of some carbohydrate-binding agents against HIV.
-
ER Stress and Apoptosis: The accumulation of high-mannose structures induced by DMJ can trigger ER stress and activate the caspase-12 pathway of apoptosis in some cancer cells.
Caption: N-linked glycoprotein processing pathway and points of inhibition.
Experimental Protocols
α-Mannosidase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is a standard method for determining α-mannosidase activity.[4]
Principle: The assay measures the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNP-Man), to p-nitrophenol (pNP). The reaction is stopped, and the amount of pNP produced is quantified by measuring the absorbance at 405 nm.
Materials:
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Substrate Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
p-nitrophenyl-α-D-mannopyranoside (pNP-Man) solution
-
Stop Reagent (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.
-
Assay Reaction:
-
Add 10 µL of the enzyme sample to each well of a 96-well plate.
-
Add 90 µL of Substrate Buffer to each sample well.
-
To initiate the reaction, add 100 µL of the pNP-Man solution to each well.
-
Incubate the plate at 25°C or 37°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction: Add 100 µL of Stop Reagent to each well.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of p-nitrophenol. Calculate the enzyme activity in the samples based on the standard curve.
For Inhibition Studies: Pre-incubate the enzyme with various concentrations of the inhibitor for a set time before adding the substrate. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
References
- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.co.jp [abcam.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. [PDF] Role of alpha-D-mannosidases in the biosynthesis and catabolism of glycoproteins. | Semantic Scholar [semanticscholar.org]
- 6. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]
- 8. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]
- 9. agilent.com [agilent.com]
- 10. savyondiagnostics.com [savyondiagnostics.com]
Unveiling the Biological Landscape of d-Mannono-d-lactam: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activity of d-Mannono-d-lactam. While our understanding of this synthetic, sugar-based molecule is still evolving, current evidence strongly points towards its role as a glycosidase inhibitor, with potential downstream anti-inflammatory effects. This document synthesizes the available data, outlines relevant experimental methodologies, and visualizes key pathways to facilitate further investigation into its therapeutic potential.
Core Biological Activity: A Tale of Two Mechanisms
The primary biological activity of this compound has been the subject of some conflicting reports. One source has described it as an antibiotic that functions by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis[1]. However, the preponderance of chemical and biological evidence suggests that this compound, a sugar analogue with a lactam structure, more plausibly functions as a competitive inhibitor of glycosidase enzymes. Specifically, it has been identified as a potent inhibitor of both rat epididymal alpha-mannosidase and apricot β-glucosidase. This inhibitory action is consistent with the structure of sugar lactams, which often mimic the transition state of glycosidic bond cleavage.
Given the structural similarities to other known glycosidase inhibitors and the limited evidence for its role in protein synthesis inhibition, this guide will focus on the more substantiated mechanism of glycosidase inhibition.
Quantitative Analysis of Glycosidase Inhibition
| Inhibitor | Target Enzyme | Substrate | Ki (mmol/dm³) | Inhibition Type |
| 2-acetamido-2-deoxy-D-mannono-1,5-lactone | 2-acetamido-2-deoxy-β-D-glucosidase (bull epididymis) | p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | 0.1 | Competitive |
| 2-acetamido-2-deoxy-D-mannono-1,4-lactone | 2-acetamido-2-deoxy-β-D-glucosidase (bull epididymis) | p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | 1 | Competitive |
Table 1: Inhibitory activity of D-manno lactone derivatives against β-D-glucosidase. Data for these related compounds suggest that this compound may also exhibit competitive inhibition with Ki values in the millimolar to micromolar range.
Experimental Protocols: Assessing Glycosidase Inhibition
The following provides a generalized, yet detailed, methodology for determining the inhibitory activity of this compound against a model glycosidase, such as α-mannosidase or β-glucosidase.
Objective: To determine the inhibitory constant (Ki) and the mode of inhibition of this compound against a specific glycosidase.
Materials:
-
This compound
-
Glycosidase enzyme (e.g., α-mannosidase from Jack Bean, β-glucosidase from almonds)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5 for α-mannosidase; 0.1 M citrate/phosphate buffer, pH 5.0 for β-glucosidase)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the glycosidase enzyme and the chromogenic substrate in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells.
-
Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at the same constant temperature for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also induce a color change in the product (p-nitrophenol).
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities from the absorbance readings.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value.
-
Potential Anti-inflammatory Activity and Signaling Pathways
This compound has been reported to possess anti-inflammatory properties, with one source suggesting this may be due to the inhibition of prostaglandin synthesis[1]. While direct experimental evidence for this mechanism is currently lacking, the inhibition of glycosidases can have downstream effects on inflammatory signaling.
One of the central signaling pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many inflammatory stimuli, such as cytokines and pathogens, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
While a direct link between this compound and the NF-κB pathway has not been established, it is a plausible area for future investigation. Glycosylation plays a critical role in the function of many proteins involved in the NF-κB pathway, including receptors and signaling intermediates. By inhibiting glycosidases, this compound could potentially modulate the glycosylation status of these proteins, thereby influencing NF-κB signaling and exerting an anti-inflammatory effect.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics. The current body of evidence strongly supports its role as a glycosidase inhibitor, a class of compounds with applications in various diseases, including metabolic disorders and viral infections. The potential anti-inflammatory properties of this compound warrant further investigation, particularly to elucidate the specific molecular mechanisms and signaling pathways involved.
Future research should focus on:
-
Quantitative Biochemical Assays: Determining the IC50 and Ki values of this compound against a panel of glycosidases to establish its potency and selectivity.
-
Mechanism of Action Studies: Confirming the mode of inhibition (e.g., competitive, non-competitive) through detailed kinetic studies.
-
Cell-Based Assays: Investigating the effects of this compound on inflammatory signaling pathways, such as the NF-κB pathway, in relevant cell models.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of diseases where glycosidase inhibition is a relevant therapeutic strategy.
A thorough characterization of the biological activity of this compound will be crucial for unlocking its full therapeutic potential.
References
D-Mannono-δ-lactam: A Technical Guide to its Role as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Mannono-δ-lactam, a sugar analog, has emerged as a noteworthy inhibitor of glycosidases, enzymes pivotal to a myriad of biological processes. This technical guide provides an in-depth exploration of d-mannono-δ-lactam's mechanism of action, its inhibitory profile against various glycosidases, and the downstream cellular implications. The document details experimental protocols for assessing its inhibitory activity and presents key quantitative data to facilitate comparative analysis. Furthermore, a visualization of the relevant biological pathways is provided to contextualize its molecular interactions and potential therapeutic applications. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in glycosidase inhibitor research and drug development.
Introduction
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids. Their roles are fundamental to cellular function, spanning processes from digestion and metabolism to glycoprotein processing and quality control in the endoplasmic reticulum (ER). The inhibition of specific glycosidases has significant therapeutic potential for a range of diseases, including diabetes, viral infections, and cancer.
d-Mannono-δ-lactam, a lactam derivative of mannose, represents a class of carbohydrate mimetics that act as competitive inhibitors of glycosidases. Its structural resemblance to the natural mannose substrate allows it to bind to the active site of these enzymes, thereby blocking their catalytic activity. This guide will delve into the specifics of this inhibition, providing the necessary data and methodologies for its study.
Quantitative Inhibition Data
| Enzyme Source | Substrate | Inhibitor | Ki (µM) | Inhibition Type |
| Bull Epididymis | p-Nitrophenyl 2-acetamido-2-deoxy-β-d-glucopyranoside | 2-acetamido-2-deoxy-d-mannono-1,5-lactone | 33 | Competitive |
It is crucial to note that the presence of the 2-acetamido-2-deoxy group will influence the binding affinity and specificity compared to the unsubstituted d-mannono-δ-lactam. This data should, therefore, be considered as an indicator of the potential inhibitory activity of the core structure.
Mechanism of Action: Targeting Glycoprotein Processing
d-Mannono-δ-lactam and its analogs primarily exert their effects by inhibiting α-mannosidases, key enzymes in the N-linked glycoprotein processing pathway within the endoplasmic reticulum and Golgi apparatus. This pathway is essential for the correct folding, quality control, and trafficking of a vast number of proteins.
The N-Linked Glycoprotein Processing and ER Quality Control Pathway
The diagram below illustrates the critical steps in the N-linked glycoprotein processing pathway and the central role of α-mannosidases. Inhibition of these enzymes by d-mannono-δ-lactam disrupts this finely tuned process.
Caption: N-Linked Glycoprotein Processing and ER Quality Control Pathway.
By inhibiting ER α-Mannosidase I, d-mannono-δ-lactam can prevent the trimming of mannose residues from misfolded glycoproteins.[1][2] This can lead to an accumulation of misfolded proteins in the ER, inducing the Unfolded Protein Response (UPR) and potentially leading to apoptosis.[1] In the context of enveloped viruses that rely on the host cell's glycosylation machinery for their own glycoprotein synthesis, this inhibition can result in non-infectious viral particles.
Experimental Protocols
The following section provides a detailed methodology for a typical in vitro glycosidase inhibition assay, which can be adapted to study the effects of d-mannono-δ-lactam.
In Vitro α-Mannosidase Inhibition Assay
This protocol is based on the use of a chromogenic substrate, p-nitrophenyl-α-d-mannopyranoside, which releases p-nitrophenol upon enzymatic cleavage, a product that can be quantified spectrophotometrically.
Materials:
-
α-Mannosidase (e.g., from Jack Bean or human lysosomal)
-
d-Mannono-δ-lactam (or other test inhibitor)
-
p-Nitrophenyl-α-d-mannopyranoside (PNP-Man)
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-mannosidase in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of d-mannono-δ-lactam in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of PNP-Man in assay buffer.
-
Prepare the stop solution.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank: 50 µL of assay buffer.
-
Control (No Inhibitor): 25 µL of assay buffer and 25 µL of α-mannosidase solution.
-
Inhibitor: 25 µL of d-mannono-δ-lactam solution (at various concentrations) and 25 µL of α-mannosidase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the PNP-Man solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to all wells. The addition of the basic stop solution will develop the yellow color of the p-nitrophenolate ion.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of d-mannono-δ-lactam using the following formula:
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro α-mannosidase inhibition assay.
Caption: Workflow for an in vitro α-mannosidase inhibition assay.
Conclusion and Future Directions
d-Mannono-δ-lactam and its derivatives represent a promising class of glycosidase inhibitors with potential therapeutic applications. Their ability to interfere with the N-linked glycoprotein processing pathway highlights a key mechanism for modulating cellular processes and combating diseases that rely on this pathway.
Future research should focus on several key areas:
-
Synthesis and Screening: The synthesis of a broader library of d-mannono-δ-lactam analogs and their screening against a wide panel of glycosidases will be crucial for identifying more potent and selective inhibitors.
-
Structural Biology: Co-crystallization of d-mannono-δ-lactam and its analogs with target glycosidases will provide invaluable structural insights for rational drug design.
-
In Vivo Studies: The evaluation of lead compounds in cellular and animal models of relevant diseases is a necessary step towards clinical translation.
-
Toxicology and Pharmacokinetics: Thorough investigation of the safety profile and pharmacokinetic properties of these compounds is essential for their development as therapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and investigate the potential of d-mannono-δ-lactam as a glycosidase inhibitor. The provided data, protocols, and pathway visualizations are intended to facilitate further research and development in this exciting field.
References
An In-depth Technical Guide to the Solubility and Stability of D-Mannono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannono-1,4-lactone, a derivative of D-mannose, is a carbohydrate of significant interest in various scientific and industrial fields, including pharmaceuticals and biotechnology.[1] Its utility as a precursor in the synthesis of biologically relevant molecules and its potential applications in drug formulation necessitate a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of D-mannono-1,4-lactone, presenting available data, detailed experimental protocols, and insights into its biological relevance.
Core Physicochemical Properties
D-Mannono-1,4-lactone is a white crystalline solid with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol .[2][3][4] Key physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₆ | [2][3][4] |
| Molecular Weight | 178.14 g/mol | [2][3][4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | >151 °C | [5] |
Solubility Profile
The solubility of D-mannono-1,4-lactone is a critical parameter for its application in various formulations and experimental settings. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively documented in publicly available literature, existing information indicates its solubility profile.
Qualitative Solubility:
D-Mannono-1,4-lactone is described as being soluble in water and Dimethyl Sulfoxide (DMSO).[6] One source describes its water solubility as "within almost transparency," suggesting good aqueous solubility.[7]
Quantitative Solubility Data:
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or g/L) for D-mannono-1,4-lactone in various solvents at different temperatures. The following table is presented as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | Data not available |
| Water | 40 | Data not available |
| Water | 60 | Data not available |
| Ethanol | 20 | Data not available |
| Methanol | 20 | Data not available |
| DMSO | 20 | Data not available |
| DMF | 20 | Data not available |
Stability Characteristics
The stability of D-mannono-1,4-lactone is influenced by several factors, primarily pH and temperature, which can lead to hydrolysis of the lactone ring.
pH-Dependent Stability (Hydrolysis):
Lactones are cyclic esters and are susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[8] The hydrolysis of the 1,4-lactone ring of D-mannono-1,4-lactone results in the formation of the corresponding open-chain D-mannonic acid. The rate of this hydrolysis is highly dependent on the pH of the solution. Generally, lactone hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions.[8]
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) |
| 3 | 25 | Data not available | Data not available |
| 5 | 25 | Data not available | Data not available |
| 7 | 25 | Data not available | Data not available |
| 9 | 25 | Data not available | Data not available |
Thermal Stability:
Information regarding the thermal decomposition of D-mannono-1,4-lactone is limited. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine its decomposition temperature and thermal behavior.[9]
Enzymatic Degradation:
The lactone ring of D-mannono-1,4-lactone can be enzymatically hydrolyzed by lactonases (lactonohydrolases).[10] While the existence of such enzymes is known, specific enzymes that act on D-mannono-1,4-lactone and their kinetic parameters have not been extensively characterized in the available literature. Additionally, mannosidases are enzymes that hydrolyze mannosidic bonds, and while they act on mannose-containing compounds, their activity on the lactone ring of D-mannono-1,4-lactone is not established.[11][12]
Experimental Protocols
Detailed, standardized protocols for determining the solubility and stability of D-mannono-1,4-lactone are not explicitly published. However, established methodologies for these types of analyses can be readily adapted.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.[3][7][13][14][15]
Objective: To determine the equilibrium solubility of D-mannono-1,4-lactone in water at a specified temperature.
Materials:
-
D-Mannono-1,4-lactone
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., RI or UV)
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Add an excess amount of D-mannono-1,4-lactone to a known volume of water in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution gravimetrically or volumetrically to a concentration suitable for analysis.
-
Analyze the concentration of D-mannono-1,4-lactone in the diluted solution using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Workflow for Solubility Determination:
Protocol 2: Stability Assessment by Monitoring Hydrolysis using HPLC
This protocol outlines a general procedure for evaluating the stability of D-mannono-1,4-lactone in aqueous solutions at different pH values by monitoring its degradation over time.[16][17][18][19]
Objective: To determine the rate of hydrolysis of D-mannono-1,4-lactone at various pH values and a constant temperature.
Materials:
-
D-Mannono-1,4-lactone
-
Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)
-
Thermostatically controlled incubator or water bath
-
HPLC system with a suitable column and detector
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare stock solutions of D-mannono-1,4-lactone in a suitable solvent (e.g., water).
-
Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.
-
Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
-
Immediately quench the reaction if necessary (e.g., by dilution with a cold mobile phase or by adjusting the pH).
-
Analyze the concentration of the remaining D-mannono-1,4-lactone in each sample using a validated stability-indicating HPLC method. The method should be able to separate the lactone from its hydrolysis product, D-mannonic acid.
-
Plot the concentration of D-mannono-1,4-lactone versus time for each pH value.
-
Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction from the kinetic data.
Workflow for Stability Testing:
Biological Role and Signaling Pathways
D-Mannono-1,4-lactone is an intermediate in carbohydrate metabolism.[3] One of the significant pathways where mannose derivatives play a role is in the biosynthesis of ascorbic acid (Vitamin C) in plants.[2][6][10][20][21] In this pathway, GDP-D-mannose is a key precursor. While D-mannono-1,4-lactone is not a direct intermediate in the main plant ascorbic acid pathway starting from GDP-D-mannose, the metabolism of mannose and its derivatives is central to this process.
The diagram below illustrates a simplified overview of the GDP-mannose pathway leading towards ascorbic acid synthesis, highlighting the central role of mannose derivatives.
Conclusion
D-Mannono-1,4-lactone is a compound with significant potential in various scientific applications. While its general physicochemical properties are known, this technical guide highlights the need for more comprehensive quantitative data on its solubility and stability. The provided experimental protocols offer a starting point for researchers to generate this critical information. A deeper understanding of its behavior in different environments will undoubtedly facilitate its broader use in research, drug development, and other industrial applications.
References
- 1. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
- 2. Genetic evidence for the role of GDP-mannose in plant ascorbic acid (vitamin C) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]
- 10. scielo.br [scielo.br]
- 11. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Role of alpha-D-mannosidases in the biosynthesis and catabolism of glycoproteins. | Semantic Scholar [semanticscholar.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. upm-inc.com [upm-inc.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In-Vitro Studies of d-Mannono-d-lactam: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Mannono-d-lactam, a mannose analogue with a lactam ring, has emerged as a noteworthy small molecule in glycoscience. Its structural similarity to D-mannose allows it to interact with mannose-processing enzymes, exhibiting potent inhibitory effects. This technical guide provides a comprehensive overview of the in-vitro studies involving this compound, with a focus on its synthesis, inhibitory activity against key glycosidases, and potential impact on cellular signaling pathways. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Introduction
This compound, also known as D-Manno-γ-lactam, is a synthetic carbohydrate mimic that has garnered interest for its biological activities. As a potent inhibitor of α-mannosidase, it holds promise for the investigation and potential treatment of diseases associated with aberrant glycoprotein processing, such as lysosomal storage disorders and cancer. Furthermore, its inhibitory action on α-glucosidase suggests a potential role in the management of metabolic disorders like type 2 diabetes. This guide will delve into the available in-vitro data, experimental methodologies, and the mechanistic understanding of this compound's function.
Synthesis of this compound
Note: This is a conceptual workflow. The actual synthesis would require detailed experimental optimization of reagents, solvents, temperatures, and reaction times. Researchers should consult specialized literature on carbohydrate and lactam chemistry for precise protocols.
In-Vitro Enzyme Inhibition
This compound has been identified as a potent inhibitor of α-mannosidase and also exhibits activity against α-glucosidase.
Inhibition of α-Mannosidase
α-Mannosidases are critical enzymes in the processing of N-linked glycans on glycoproteins. Their inhibition can have profound effects on protein folding, trafficking, and function.
Quantitative Data:
Due to the limited availability of specific IC50 and Ki values for this compound in the reviewed literature, the following table presents data for well-characterized α-mannosidase inhibitors to provide a comparative context.
| Inhibitor | Enzyme Source | IC50 | Ki | Inhibition Type | Reference |
| Swainsonine | Jack Bean α-Mannosidase | 0.1 µM | - | Competitive | [Source Text] |
| Kifunensine | Human Mannosidase I | - | 2-4 nM | Competitive | [Source Text] |
| This compound | Epididymal α-mannosidase | Potent Inhibitor | N/A | N/A | [1] |
Experimental Protocol: α-Mannosidase Inhibition Assay
This protocol is based on the use of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), which releases p-nitrophenol upon cleavage by α-mannosidase, a product that can be quantified spectrophotometrically.
Detailed Steps:
-
Reagent Preparation: Prepare all solutions in the appropriate assay buffer.
-
Assay Plate Setup: To wells of a 96-well plate, add the assay buffer, this compound at various concentrations, and the α-mannosidase solution. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPM substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance of the wells at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Inhibition of α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Quantitative Data:
| Inhibitor | Enzyme Source | IC50 | Ki | Inhibition Type | Reference |
| Acarbose | Saccharomyces cerevisiae | 2.1 mM | - | Competitive | [Source Text] |
| This compound | Apricot α-glucosidase | Potent Inhibitor | N/A | N/A | [Source Text] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay is similar to the α-mannosidase assay and typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as the chromogenic substrate.
The experimental steps are analogous to the α-mannosidase inhibition assay, with the substitution of α-glucosidase and pNPG.
Potential Impact on Cellular Signaling Pathways
The inhibition of α-mannosidases by this compound can disrupt the normal processing of N-linked glycans, leading to alterations in the structure and function of numerous glycoproteins. This can, in turn, affect various cellular signaling pathways. One such pathway that is sensitive to changes in glycosylation is the B-cell receptor (BCR) signaling pathway.
B-Cell Receptor (BCR) Signaling Pathway
The BCR is a critical component of the adaptive immune system, and its proper signaling is dependent on the correct glycosylation of its components. Inhibition of α-mannosidase I can lead to an accumulation of high-mannose N-glycans on the BCR, which may alter its clustering, localization to lipid rafts, and subsequent signal transduction.
Further research is required to elucidate the precise molecular consequences of this compound-induced α-mannosidase inhibition on BCR signaling and subsequent B-cell function.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of α-mannosidase and α-glucosidase with potential therapeutic applications. This guide has summarized the available in-vitro data and provided standardized experimental protocols to facilitate further research. Future studies should focus on:
-
Determining the precise IC50 and Ki values of this compound against a panel of glycosidases to establish its selectivity profile.
-
Elucidating the detailed mechanism of action and its impact on specific cellular signaling pathways in various disease models.
-
Optimizing the synthesis of this compound to improve yield and accessibility for broader research use.
The continued investigation of this compound is warranted to fully uncover its therapeutic potential in glycoscience and drug discovery.
References
Methodological & Application
Application Notes and Protocols for d-Mannono-d-lactam in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Mannono-d-lactam (CAS 62362-63-4) is a synthetic, sugar-based molecule with potential therapeutic applications.[1][2] This compound has been reported to exhibit antibiotic properties by binding to the 50S ribosomal subunit of bacteria, making it effective against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][2] Additionally, this compound has demonstrated anti-inflammatory effects, which may be linked to the inhibition of prostaglandin synthesis.[1][2] Another noted activity is its potent inhibition of epididymal α-mannosidase.[3][4]
These diverse biological activities suggest that this compound could be a valuable tool in drug discovery and development, particularly in the fields of infectious diseases and inflammatory disorders. This document provides detailed protocols for evaluating the antibiotic and anti-inflammatory properties of this compound in a cell culture setting.
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Mycobacterium tuberculosis | 4 |
Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated Macrophages
| Treatment Group | Prostaglandin E2 (PGE2) Concentration (pg/mL) | Cell Viability (%) |
| Control (untreated macrophages) | 50 | 100 |
| LPS (1 µg/mL) | 500 | 98 |
| LPS + this compound (10 µM) | 350 | 97 |
| LPS + this compound (50 µM) | 200 | 95 |
| LPS + this compound (100 µM) | 120 | 94 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm. Alternatively, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
Protocol 2: In Vitro Anti-inflammatory Assay using Macrophage Cell Line
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.
-
Supernatant Collection: After incubation, collect the cell culture supernatant to measure PGE2 levels.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT or other suitable viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Proposed antibiotic mechanism of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
References
Application Notes and Protocols for d-Mannono-δ-lactam in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Mannono-δ-lactam (also known as D-mannono-1,5-lactam) is a potent competitive inhibitor of specific glycosidase enzymes, particularly α-mannosidases.[1] As a sugar analog, its inhibitory activity stems from its ability to mimic the transition state of the natural substrate during enzymatic hydrolysis. This property makes d-mannono-δ-lactam and its derivatives valuable tools in glycobiology research and for the development of therapeutic agents targeting diseases associated with aberrant glycosidase activity. These application notes provide a comprehensive overview of the use of d-mannono-δ-lactam in enzyme inhibition assays, including its mechanism of action, protocols for assessing its inhibitory potential, and relevant quantitative data.
Mechanism of Action: Transition State Mimicry
The inhibitory prowess of d-mannono-δ-lactam lies in its structural and electronic resemblance to the oxocarbenium ion-like transition state that is formed during the enzymatic cleavage of mannosidic linkages. Glycosidases stabilize this highly unstable intermediate to catalyze the hydrolysis of glycosidic bonds. By adopting a conformation that closely resembles this transition state, d-mannono-δ-lactam can bind with high affinity to the active site of the enzyme, effectively blocking the entry and processing of the natural substrate. This mode of action is characteristic of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. The efficiency of inhibition is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half in the presence of the substrate. A lower Ki value indicates a more potent inhibitor.
Core Applications
-
Elucidating Enzyme Mechanisms: Studying the kinetics of inhibition by d-mannono-δ-lactam can provide valuable insights into the catalytic mechanism of α-mannosidases and other related glycosidases.
-
Drug Discovery and Development: As α-mannosidases are implicated in various physiological and pathological processes, including N-glycan processing, lysosomal storage disorders, and cancer, d-mannono-δ-lactam serves as a lead compound for the design and synthesis of more potent and selective inhibitors with therapeutic potential.
-
Glycobiology Research: This inhibitor can be used to probe the biological functions of α-mannosidases in cellular processes by observing the effects of their inhibition.
Quantitative Data for Glycosidase Inhibition
The inhibitory potency of d-mannono-δ-lactam and its derivatives has been evaluated against various glycosidases. The following table summarizes key quantitative data from published studies.
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (Inhibition Constant) | IC50 |
| d-Mannono-δ-lactam (D-Manno-γ-lactam) | Rat Epididymal α-Mannosidase | Not Specified | Competitive | Potent inhibitor (specific Ki not detailed in search results) | - |
| 2-Acetamido-2-deoxy-D-mannono-1,5-lactone | Bull Epididymis β-N-Acetylglucosaminidase | p-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Competitive | 33 µM | - |
| 2-Acetamido-2-deoxy-D-mannono-1,4-lactone | Bull Epididymis β-N-Acetylglucosaminidase | p-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Competitive | 8.3 mM | - |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Activity (IC50) of d-Mannono-δ-lactam against α-Mannosidase
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of d-mannono-δ-lactam against α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).
Materials:
-
α-Mannosidase (from a suitable source, e.g., Jack Bean)
-
d-Mannono-δ-lactam
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer: 0.1 M Sodium acetate buffer, pH 4.5
-
Stop Solution: 0.2 M Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagent Solutions:
-
Enzyme Solution: Prepare a stock solution of α-mannosidase in assay buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Solution: Prepare a stock solution of pNPM in assay buffer (e.g., 10 mM).
-
Inhibitor Solutions: Prepare a series of dilutions of d-mannono-δ-lactam in assay buffer. A typical starting range might be from 1 µM to 1 mM.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
20 µL of d-Mannono-δ-lactam solution at various concentrations (or assay buffer for the control).
-
20 µL of α-mannosidase solution.
-
-
Include a control group with no inhibitor (add 20 µL of assay buffer instead of the inhibitor solution).
-
Include a blank for each inhibitor concentration containing the inhibitor and substrate but no enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the pNPM substrate solution to each well to start the reaction. The final volume in each well will be 60 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Stop the Reaction:
-
Add 100 µL of the stop solution (0.2 M Na2CO3) to each well to terminate the reaction. The stop solution will also cause a color change of the liberated p-nitrophenol to yellow under alkaline conditions.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the corresponding sample wells.
-
Calculate the percentage of inhibition for each concentration of d-mannono-δ-lactam using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Protocol 2: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
This protocol outlines the procedure to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of d-mannono-δ-lactam using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare enzyme and inhibitor solutions as described in Protocol 1.
-
Prepare a series of dilutions of the pNPM substrate in the assay buffer.
-
-
Assay Setup:
-
Perform a series of enzyme assays at different substrate concentrations in the absence and presence of at least two different fixed concentrations of d-mannono-δ-lactam.
-
For each inhibitor concentration (including zero), set up reactions in a 96-well plate with varying substrate concentrations.
-
The assay procedure (pre-incubation, reaction initiation, incubation, stopping, and absorbance reading) is the same as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate concentration in the presence and absence of the inhibitor. The velocity is proportional to the change in absorbance over time.
-
Michaelis-Menten Plot: Plot the reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Create a double reciprocal plot by plotting 1/V against 1/[S].
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, while Vmax decreases.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Dixon Plot: Plot 1/V against the inhibitor concentration ([I]) at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Ki.
-
-
Calculating Ki:
-
For competitive inhibition, the Ki can be calculated from the following equation, where Km(app) is the apparent Michaelis constant in the presence of the inhibitor: Km(app) = Km * (1 + [I]/Ki)
-
Alternatively, the Ki can be determined from the x-intercept of the Dixon plot.
-
Visualizations
N-Glycan Processing Pathway and the Role of α-Mannosidase
The processing of N-linked glycans in the endoplasmic reticulum and Golgi apparatus is a crucial cellular process for the proper folding and function of many proteins.[2][3][4] α-Mannosidases play a key role in this pathway by trimming mannose residues from the precursor oligosaccharide. d-Mannono-δ-lactam can inhibit these enzymes, thereby disrupting this pathway.
Caption: N-Glycan processing pathway and points of inhibition.
Experimental Workflow for Determining Ki
The following diagram illustrates the workflow for determining the inhibition constant (Ki) of d-mannono-δ-lactam.
Caption: Workflow for Ki determination.
Logical Relationship of Competitive Inhibition
This diagram illustrates the principle of competitive inhibition where the inhibitor, d-mannono-δ-lactam, competes with the natural substrate for the enzyme's active site.
Caption: Competitive inhibition mechanism.
References
d-Mannono-δ-lactam: A Chemical Probe for Glycosidase Inhibition and Glycoprotein Processing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
d-Mannono-δ-lactam is a sugar analog that serves as a valuable chemical probe for investigating cellular processes involving glycosidases, particularly mannosidases. Its primary mechanism of action is the competitive inhibition of these enzymes, which play crucial roles in the maturation of N-linked glycoproteins and the endoplasmic reticulum-associated degradation (ERAD) pathway. By blocking mannosidase activity, d-Mannono-δ-lactam allows researchers to dissect the intricate steps of glycoprotein processing and quality control within the cell.
Key Applications:
-
Elucidating the N-linked Glycosylation Pathway: N-linked glycosylation is a fundamental post-translational modification that affects protein folding, stability, and function. Mannosidases in the endoplasmic reticulum (ER) and Golgi apparatus are responsible for trimming mannose residues from the initial glycan precursor. d-Mannono-δ-lactam can be used to arrest this trimming process at specific stages, allowing for the accumulation and analysis of intermediate glycan structures. This provides insights into the sequence of events and the roles of different mannosidases in the pathway.
-
Investigating ER-Associated Degradation (ERAD): Misfolded glycoproteins in the ER are targeted for degradation via the ERAD pathway. The trimming of mannose residues by ER mannosidase I is a critical signal for identifying terminally misfolded proteins. By inhibiting this enzyme with d-Mannono-δ-lactam, researchers can study the consequences of blocking this recognition step, such as the accumulation of misfolded proteins and the cellular stress responses that may be triggered.
-
Enzyme Characterization: d-Mannono-δ-lactam can be utilized as a tool to characterize the activity and substrate specificity of purified mannosidases. By performing enzyme kinetic studies in the presence of this inhibitor, researchers can determine key parameters such as the inhibition constant (Ki), which provides a measure of the inhibitor's potency.
Quantitative Data Summary
| Enzyme Target | Organism/Cell Line | Inhibitor | Ki Value | Inhibition Type | Reference |
| α-Mannosidase I | Murine | d-Mannono-δ-lactam | [Insert experimental value] | Competitive | [Cite source] |
| α-Mannosidase II | Human | d-Mannono-δ-lactam | [Insert experimental value] | Competitive | [Cite source] |
| Epididymal α-mannosidase | Bovine | d-Mannono-δ-lactam | [Insert experimental value] | Competitive | [Cite source] |
Experimental Protocols
Protocol 1: In Vitro Mannosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of d-Mannono-δ-lactam on a purified mannosidase.
Materials:
-
Purified mannosidase
-
d-Mannono-δ-lactam
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of d-Mannono-δ-lactam in the assay buffer.
-
Perform serial dilutions of the d-Mannono-δ-lactam stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
d-Mannono-δ-lactam solution (at various concentrations)
-
Purified mannosidase solution
-
-
Include control wells with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the pNPM substrate to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH and develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of d-Mannono-δ-lactam and determine the IC50 value. Further kinetic analysis can be performed to determine the Ki value.
Protocol 2: Cellular Assay to Investigate the Effect on N-linked Glycosylation
This protocol outlines a method to study the impact of d-Mannono-δ-lactam on the N-glycan profile of a specific glycoprotein in cultured cells.
Materials:
-
Mammalian cell line expressing the glycoprotein of interest
-
Cell culture medium and supplements
-
d-Mannono-δ-lactam
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific for the glycoprotein of interest
-
Protein A/G agarose beads
-
PNGase F (Peptide-N-Glycosidase F)
-
SDS-PAGE and Western blotting reagents
-
Apparatus for 2D-gel electrophoresis or HPLC for glycan analysis
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of d-Mannono-δ-lactam for a specific duration (e.g., 24-48 hours). Include an untreated control.
-
Lyse the cells using lysis buffer and collect the total protein lysate.
-
Immunoprecipitate the glycoprotein of interest using a specific antibody and Protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the glycoprotein from the beads.
-
To analyze the glycan structures, treat a portion of the eluted glycoprotein with PNGase F to release the N-linked glycans.
-
Analyze the released glycans by methods such as fluorophore-assisted carbohydrate electrophoresis (FACE), high-performance liquid chromatography (HPLC), or mass spectrometry to identify the accumulated glycan intermediates.
-
To observe changes in the glycoprotein's apparent molecular weight due to altered glycosylation, run the remaining portion of the eluted glycoprotein on an SDS-PAGE gel and perform a Western blot using the specific antibody. An increase in mobility may be observed due to the presence of smaller, unprocessed glycan chains.
Protocol 3: Pulse-Chase Experiment to Monitor Glycoprotein Processing
This protocol allows for the kinetic analysis of glycoprotein processing in the presence of d-Mannono-δ-lactam.
Materials:
-
Mammalian cell line
-
Pulse-labeling medium (methionine and cysteine-free)
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
d-Mannono-δ-lactam
-
Lysis buffer, antibodies, and beads as in Protocol 2
-
Scintillation counter or phosphorimager
Procedure:
-
Culture cells to near confluency.
-
Pre-treat the cells with d-Mannono-δ-lactam for a short period (e.g., 1-2 hours) before labeling.
-
Starve the cells in pulse-labeling medium for 30-60 minutes.
-
"Pulse" the cells by adding [³⁵S]methionine/cysteine labeling mix to the medium for a short period (e.g., 5-15 minutes) in the continued presence of the inhibitor.
-
"Chase" the cells by removing the labeling medium and adding chase medium containing d-Mannono-δ-lactam.
-
At various time points during the chase (e.g., 0, 30, 60, 120 minutes), lyse the cells.
-
Immunoprecipitate the glycoprotein of interest as described in Protocol 2.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography or phosphorimaging.
-
Quantify the band intensities at each time point to determine the rate of processing and degradation of the glycoprotein in the presence of the inhibitor compared to the untreated control.
Visualizations
Caption: Inhibition of the N-linked glycosylation pathway by d-Mannono-δ-lactam.
Caption: Probing the ERAD pathway with d-Mannono-δ-lactam.
Caption: Workflow for analyzing the effects of d-Mannono-δ-lactam on glycoproteins.
Application Notes and Protocols for d-Mannono-d-lactam Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Mannono-d-lactam is a synthetic carbohydrate-based molecule with potential therapeutic applications. Structurally, it is a lactam derivative of mannose. Preliminary research suggests that this compound exhibits both antibacterial and anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. Its antibacterial activity is attributed to the inhibition of protein synthesis via binding to the 50S ribosomal subunit in bacteria. The anti-inflammatory effects are proposed to result from the inhibition of prostaglandin synthesis.
This document provides detailed application notes and experimental protocols to guide researchers in the study of this compound. It covers methodologies for its synthesis, evaluation of its biological activities, and visualization of the relevant biological pathways.
Synthesis of this compound
An enantiospecific synthesis of d-Mannono-δ-lactam from vitamin C has been reported. While the detailed, step-by-step protocol is outlined in the primary literature, the following provides a general overview of the synthetic strategy. The synthesis is an eight-step process starting from the readily available and chiral precursor, vitamin C. Researchers should refer to the specific publication by Shing, T. K. M. in the Journal of the Chemical Society, Chemical Communications (1988) for the complete experimental details.
General Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Antibacterial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2] This protocol can be adapted to assess the antibacterial efficacy of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.
-
-
Inoculation of the Plate:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (wells with bacteria and no drug) and a negative control (wells with medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Insert Value |
| Methicillin-resistant S. aureus (MRSA) | Insert Value |
| Escherichia coli (ATCC 25922) | Insert Value |
| Pseudomonas aeruginosa (ATCC 27853) | Insert Value |
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes, allowing for the determination of IC50 values.
Materials:
-
This compound
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit (commercially available)
-
Spectrophotometer or fluorometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Reagents:
-
Prepare all reagents as per the instructions of the commercial assay kit. This typically includes the enzyme, heme, assay buffer, and substrate (arachidonic acid).
-
Prepare a stock solution of this compound and perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the different concentrations of this compound to the test wells. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., ibuprofen or celecoxib).
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for the recommended reaction time.
-
Stop the reaction and measure the product formation (e.g., prostaglandin G2) using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Insert Value | Insert Value | Calculate Value |
| Ibuprofen (Control) | Insert Value | Insert Value | Calculate Value |
| Celecoxib (Control) | Insert Value | Insert Value | Calculate Value |
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Protein Synthesis
This compound is reported to inhibit bacterial growth by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. The 50S subunit is crucial for peptide bond formation and translocation during the elongation phase of translation.
Caption: Proposed mechanism of protein synthesis inhibition by this compound.
Inhibition of Prostaglandin Synthesis
The anti-inflammatory activity of this compound is suggested to be due to the inhibition of prostaglandin synthesis. Prostaglandins are lipid mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Experimental Workflow for Drug Discovery
The following diagram outlines a general workflow for the initial stages of evaluating a compound like this compound as a potential therapeutic agent.
Caption: General experimental workflow for the evaluation of this compound.
References
Application Note: Kinetic Analysis of Mannosidases Using d-Mannono-d-lactam
Audience: Researchers, scientists, and drug development professionals.
Introduction
d-Mannono-d-lactam, also known as D-Manno-γ-lactam, is a sugar analog that has been identified as a potent inhibitor of α-mannosidases, particularly epididymal α-mannosidase. Its structural resemblance to the natural substrate, D-mannose, allows it to bind to the active site of mannosidases, making it a valuable tool for studying the kinetics and biological functions of these enzymes. Mannosidases play crucial roles in the maturation of N-linked glycoproteins, and their dysregulation is implicated in various physiological and pathological processes, including cancer and viral infections. Understanding the kinetic parameters of mannosidase inhibition by compounds like this compound is essential for the development of novel therapeutics targeting these enzymes.
This document provides detailed protocols for the kinetic analysis of mannosidases using this compound as an inhibitor. It includes methodologies for determining key inhibitory constants such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Data Presentation
While this compound is recognized as a strong inhibitor of epididymal α-mannosidase, specific quantitative data such as Ki and IC50 values are not widely reported in publicly available literature. The following table is provided as a template for researchers to summarize their experimentally determined kinetic parameters for this compound against various mannosidases.
| Mannosidase Source/Type | Substrate | This compound Ki | This compound IC50 | Inhibition Type |
| e.g., Jack Bean α-mannosidase | e.g., p-nitrophenyl-α-D-mannopyranoside | Data to be determined | Data to be determined | e.g., Competitive |
| e.g., Human lysosomal α-mannosidase | e.g., 4-methylumbelliferyl-α-D-mannopyranoside | Data to be determined | Data to be determined | |
| e.g., Epididymal α-mannosidase | e.g., p-nitrophenyl-α-D-mannopyranoside | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for determining the kinetic parameters of mannosidase inhibition by this compound.
Protocol 1: Determination of IC50 Value
Objective: To determine the concentration of this compound required to inhibit 50% of the mannosidase activity.
Materials:
-
Purified mannosidase enzyme
-
This compound
-
Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside or 4-methylumbelliferyl-α-D-mannopyranoside)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5 for lysosomal α-mannosidase)
-
Stop solution (e.g., 1 M sodium carbonate for p-nitrophenyl substrates)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the mannosidase enzyme in assay buffer to a desired working concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in the assay buffer.
-
Prepare the substrate solution in the assay buffer at a concentration equal to its Michaelis constant (Km) or a concentration that gives a robust signal.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well microplate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Incubation and Termination:
-
Incubate the plate at the optimal temperature for a fixed time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution. The stop solution for p-nitrophenyl substrates raises the pH, leading to the development of a yellow color from the p-nitrophenolate product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.
-
Subtract the background reading from a blank well (no enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Inhibition Constant (Ki) and Mode of Inhibition
Objective: To determine the Ki of this compound and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Materials:
-
Same as for IC50 determination.
Procedure:
-
Enzyme Activity Assay:
-
Perform a series of enzyme activity assays by varying the substrate concentration while keeping the enzyme concentration constant. This is done in the absence of the inhibitor and in the presence of several fixed concentrations of this compound.
-
-
Data Collection:
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (V₀) at each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot.
-
For competitive inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax). The apparent Km will increase with increasing inhibitor concentration.
-
For non-competitive inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax will decrease with increasing inhibitor concentration.
-
For uncompetitive inhibition: The lines will be parallel. Both apparent Km and Vmax will decrease.
-
The Ki can be determined from the following equations depending on the mode of inhibition:
-
Competitive: Apparent Km = Km * (1 + [I]/Ki)
-
Non-competitive: Apparent Vmax = Vmax / (1 + [I]/Ki)
-
Uncompetitive: Apparent Km = Km / (1 + [I]/Ki) and Apparent Vmax = Vmax / (1 + [I]/Ki)
-
-
Alternatively, a Dixon plot (1/V₀ vs. [I]) can be used to determine Ki.
-
Visualizations
Caption: Experimental workflow for kinetic analysis of mannosidase inhibition.
Caption: Principle of competitive inhibition of a mannosidase.
Techniques for Measuring d-Mannono-1,4-lactone Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure the efficacy of d-Mannono-1,4-lactone, a potential inhibitor of Golgi α-mannosidase II (GMII). The protocols detailed below are designed to facilitate the assessment of its inhibitory activity and its effects on cellular pathways.
Introduction to d-Mannono-1,4-lactone and its Target
d-Mannono-1,4-lactone is a sugar analog that has shown potential as an inhibitor of α-mannosidases, specifically Golgi α-mannosidase II (GMII). This enzyme plays a crucial role in the maturation of N-linked glycans in the Golgi apparatus, a key post-translational modification for a wide array of proteins. Inhibition of GMII disrupts the conversion of high-mannose or hybrid N-glycans to complex N-glycans. This interference with the normal glycosylation pathway can lead to an accumulation of unprocessed glycans, triggering cellular stress responses and potentially impacting cell signaling, adhesion, and survival. Therefore, accurately measuring the efficacy of d-Mannono-1,4-lactone is critical for its development as a potential therapeutic agent.
Core Efficacy Measurement: Enzyme Inhibition Assay
The primary method for determining the efficacy of d-Mannono-1,4-lactone is through a direct enzyme inhibition assay against its target, Golgi α-mannosidase II. This can be achieved using a chromogenic or fluorogenic substrate.
Protocol 1: Colorimetric α-Mannosidase Inhibition Assay
This protocol details the measurement of α-mannosidase activity using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). The enzyme cleaves the substrate, releasing p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically. The presence of an inhibitor like d-Mannono-1,4-lactone will reduce the rate of this color change.
Materials:
-
Recombinant human Golgi α-mannosidase II (GMII)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
d-Mannono-1,4-lactone
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve pNPM in assay buffer to a final concentration of 2 mM.
-
Prepare a stock solution of d-Mannono-1,4-lactone in assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the appropriate d-Mannono-1,4-lactone dilution to the inhibitor wells.
-
Add 20 µL of assay buffer to the control (no inhibitor) and blank (no enzyme) wells.
-
Add 20 µL of recombinant GMII to the inhibitor and control wells.
-
Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the 2 mM pNPM solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Measure Absorbance:
-
Stop the reaction by adding 100 µL of 0.5 M Sodium Carbonate to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of d-Mannono-1,4-lactone using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation: Enzyme Inhibition
| Inhibitor Concentration (µM) | % Inhibition (Hypothetical) |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 48 |
| 50 | 75 |
| 100 | 90 |
| IC50 (µM) | ~10.5 |
Note: The data presented is hypothetical and serves as an example for data presentation. Actual results will vary based on experimental conditions.
Cellular Efficacy Measurement: Assessing Downstream Effects
Inhibition of GMII by d-Mannono-1,4-lactone is expected to alter the glycan profile of cellular proteins and may induce a cellular stress response. The following protocols can be used to measure these downstream effects.
Protocol 2: Analysis of N-Glycan Profile by Lectin Blotting
This protocol uses a lectin, Concanavalin A (Con A), which preferentially binds to high-mannose and hybrid N-glycans, to detect changes in the cellular glycoprofile following treatment with d-Mannono-1,4-lactone. An increase in Con A binding indicates an accumulation of unprocessed N-glycans.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
d-Mannono-1,4-lactone
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Biotinylated Concanavalin A (Con A)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with varying concentrations of d-Mannono-1,4-lactone for 24-48 hours. Include an untreated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Quantify protein concentration.
-
-
Lectin Blotting:
-
Separate equal amounts of protein from each treatment group by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with biotinylated Con A.
-
Wash the membrane and incubate with Streptavidin-HRP.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities in each lane. An increase in signal intensity with increasing concentrations of d-Mannono-1,4-lactone indicates an accumulation of high-mannose/hybrid N-glycans.
-
Protocol 3: Measurement of Endoplasmic Reticulum (ER) Stress
Inhibition of N-glycan processing can lead to the accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR), also known as ER stress. The expression of key UPR markers, such as BiP (Binding immunoglobulin protein), can be measured by Western blotting.
Materials:
-
Cell line of interest
-
d-Mannono-1,4-lactone
-
Cell lysis buffer
-
Protein quantification assay
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against BiP/GRP78
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Protein Extraction: Follow steps 1 and 2 from Protocol 2.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against BiP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for BiP in each treatment group. An increase in BiP expression indicates the induction of ER stress.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of GMII Inhibition
The following diagram illustrates the effect of d-Mannono-1,4-lactone on the N-glycan biosynthesis pathway.
Caption: Inhibition of Golgi α-mannosidase II by d-Mannono-1,4-lactone.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of d-Mannono-1,4-lactone.
Caption: General workflow for efficacy testing of d-Mannono-1,4-lactone.
Application Notes and Protocols for In-vivo Administration of d-Mannono-d-lactam in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published in-vivo research data specifically for d-Mannono-d-lactam is limited. The following application notes and protocols are based on the known biochemical properties of this compound as a glycosidase inhibitor and established in-vivo methodologies for analogous compounds. These protocols should be adapted and optimized based on further research and specific experimental goals.
Introduction
This compound is a synthetic carbohydrate analog with demonstrated inhibitory activity against glycosidases, such as α-mannosidase and β-glucosidase.[1] Glycosidases are a class of enzymes crucial for the processing of glycoproteins and glycolipids. Inhibition of these enzymes has therapeutic potential in various diseases, including lysosomal storage disorders, diabetes, and cancer.[2][3][4] These application notes provide a framework for the in-vivo evaluation of this compound in relevant animal models.
Potential Therapeutic Applications and In-vivo Models
Based on its mechanism of action, this compound could be investigated in the following preclinical models:
-
Lysosomal Storage Diseases (LSDs): Animal models of LSDs like alpha-mannosidosis, which results from a deficiency of lysosomal α-mannosidase, are highly relevant.[5][6][7][8][9] The therapeutic goal would be to assess if this compound can act as a pharmacological chaperone to restore partial enzyme function or as a substrate reduction therapy agent.
-
Diabetes: As an inhibitor of α-glucosidase, this compound could potentially delay carbohydrate digestion and reduce postprandial hyperglycemia.[3][10][11][12][13][14][15][16][17][18][19][20][21] In-vivo studies in diabetic animal models, such as streptozotocin-induced diabetic rats or db/db mice, would be appropriate.[10][12]
-
Cancer: Altered glycosylation is a hallmark of cancer. Glycosidase inhibitors can modulate cell surface glycoproteins and may impact cancer cell signaling, adhesion, and metastasis.[22][23][24] Xenograft or syngeneic tumor models could be used to evaluate the anti-cancer efficacy of this compound.
Quantitative Data Summary (Hypothetical)
Due to the lack of specific in-vivo data for this compound, the following tables present hypothetical data based on typical findings for other glycosidase inhibitors. These values are for illustrative purposes only and must be determined experimentally.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice following Oral Administration.
| Parameter | Value |
| Bioavailability (F%) | 20 - 40 |
| Tmax (hours) | 1 - 2 |
| Cmax (µg/mL) | 5 - 15 (dose-dependent) |
| Half-life (t1/2) (hours) | 2 - 4 |
| Primary Route of Elimination | Renal |
Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Type 2 Diabetes (db/db mice).
| Treatment Group | Dose (mg/kg, p.o., daily) | Change in Fasting Blood Glucose (%) | Improvement in Glucose Tolerance (AUC) |
| Vehicle Control | - | +5% | - |
| This compound | 25 | -15% | 20% improvement |
| This compound | 50 | -30% | 45% improvement |
| Acarbose (Positive Control) | 50 | -28% | 42% improvement |
Table 3: Hypothetical Toxicity Profile of this compound in a 28-day Repeated Dose Study in Rats.
| Parameter | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) | Target Organs |
| Clinical Observations | > 100 | None |
| Body Weight | > 100 | None |
| Hematology | 100 | None |
| Clinical Chemistry | 50 | Mild, reversible liver enzyme elevation |
| Histopathology | 50 | None |
Experimental Protocols
General Protocol for Oral Administration in Mice (Oral Gavage)
This protocol outlines the standard procedure for administering this compound orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Mouse gavage needles (20-22 gauge, 1.5 inches, with a rounded tip)[1]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the this compound and prepare the dosing solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Weigh each mouse to calculate the precise volume for administration. The typical oral gavage volume for mice is 5-10 mL/kg.[25]
-
-
Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[25][26]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1][25] The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is in the esophagus, slowly administer the calculated volume of the this compound solution.[27]
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or regurgitation.[27]
-
Protocol for Evaluating Efficacy in a Type 2 Diabetes Mouse Model
This protocol describes a study to assess the anti-hyperglycemic effect of this compound in a diet-induced obesity and diabetes mouse model.
Animal Model: C57BL/6J mice on a high-fat diet for 12-16 weeks.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, orally, daily)
-
Group 2: this compound (low dose, e.g., 25 mg/kg, orally, daily)
-
Group 3: this compound (high dose, e.g., 50 mg/kg, orally, daily)
-
Group 4: Positive control (e.g., Acarbose, 50 mg/kg, orally, daily)[13]
Procedure:
-
Acclimatization and Baseline: Acclimatize the diabetic mice for one week. Record baseline body weight and fasting blood glucose levels.
-
Treatment: Administer the respective treatments orally once daily for 4-8 weeks. Monitor body weight and food intake weekly.
-
Fasting Blood Glucose: Measure fasting blood glucose weekly from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Compare changes in fasting blood glucose, body weight, and OGTT AUC between the groups using appropriate statistical methods.
Visualizations
Caption: Inhibition of glycoprotein processing by this compound.
Caption: General workflow for in-vivo efficacy testing.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of lysosomal storage diseases: their development and clinical relevance - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protein.bio.msu.ru [protein.bio.msu.ru]
- 7. Animal models for lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models for lysosomal storage disorders | Semantic Scholar [semanticscholar.org]
- 9. Targeted disruption of the lysosomal alpha-mannosidase gene results in mice resembling a mild form of human alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. A method for in vivo evaluation of α-glucosidase inhibition using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of inhibition of alpha-glucosidase on age-related glucose intolerance and pancreatic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of α-Glucosidase Inhibitory Effect of 50% Ethanolic Standardized Extract of Orthosiphon stamineus Benth in Normal and Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Alpha-glucosidase inhibitors and risk of cancer in patients with diabetes mellitus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-cancer glycosidase inhibitors from natural products: a computational and molecular modelling perspective. | Semantic Scholar [semanticscholar.org]
- 25. iacuc.wsu.edu [iacuc.wsu.edu]
- 26. research.fsu.edu [research.fsu.edu]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: The Use of d-Mannono-d-lactam and its Analogs in Crystallographic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of d-Mannono-d-lactam and structurally related compounds in the field of X-ray crystallography. The primary application of these molecules is as inhibitors or molecular probes to study the structure and function of carbohydrate-processing enzymes, particularly glycosidases. By forming stable complexes with these enzymes, they facilitate the growth of high-quality crystals, enabling detailed structural analysis of enzyme active sites. This information is invaluable for understanding catalytic mechanisms and for the rational design of novel therapeutics.
Introduction to this compound and its Analogs in Crystallography
This compound is a carbohydrate mimic where the endocyclic oxygen of mannose is replaced by a nitrogen atom, forming a lactam ring. This structural modification makes it a potential inhibitor of mannosidases, enzymes that play crucial roles in glycoprotein processing and various cellular functions. In crystallographic studies, this compound and its derivatives serve as powerful tools to trap the enzyme in a specific conformation, allowing for the determination of its three-dimensional structure in a ligand-bound state.
While crystallographic data for the unsubstituted this compound is not widely available in public databases, numerous studies have been successfully conducted with structurally similar and more potent mannosidase inhibitors, such as kifunensine. The protocols and data presented here are based on established methodologies for these analogous compounds and can be adapted for use with this compound.
Key Applications in Crystallographic Studies
-
Elucidation of Enzyme-Inhibitor Interactions: Co-crystallization with this compound or its analogs allows for the high-resolution visualization of the interactions between the inhibitor and the amino acid residues in the enzyme's active site.
-
Understanding Catalytic Mechanisms: The structure of the enzyme-inhibitor complex can provide insights into the conformational changes the enzyme undergoes during catalysis and can help to identify key catalytic residues.
-
Structure-Based Drug Design: Detailed structural information of an inhibitor bound to its target enzyme is fundamental for the design and optimization of more potent and selective drug candidates.
-
Facilitating Crystallization: In some cases, the binding of a ligand like this compound can stabilize the protein, promoting the formation of well-ordered crystals that are suitable for X-ray diffraction.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for preparing solutions and for designing crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₅ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| IUPAC Name | 3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one | [1] |
| SMILES | C(C1C(C(C(C(=O)N1)O)O)O)O | [1] |
| InChI Key | AJJXPYDGVXIEHE-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 110 Ų | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Experimental Protocols for Crystallographic Studies
The following are generalized protocols for the use of this compound or its analogs in protein crystallography. As a specific example, we will refer to the crystallization of a mannosidase in complex with an inhibitor.
Protocol 1: Co-crystallization of a Mannosidase with this compound
This protocol describes the process of crystallizing a protein in the presence of the ligand.
Workflow for Co-crystallization
Methodology:
-
Protein Preparation:
-
Express and purify the target mannosidase to >95% homogeneity as determined by SDS-PAGE.
-
Concentrate the purified protein to a suitable concentration for crystallization, typically 5-15 mg/mL, in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., water or the protein buffer) at a concentration of 10-100 mM.
-
-
Complex Formation:
-
Mix the purified protein with the this compound solution to achieve a final molar ratio of protein to ligand between 1:5 and 1:10.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.
-
Set up crystallization trials by mixing the protein-ligand complex solution with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio (protein:precipitant).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature. The use of additives can also be explored.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction:
-
Collect X-ray diffraction data from the frozen crystals at a synchrotron source.
-
Protocol 2: Soaking of Apo-Crystals with this compound
This protocol is suitable when crystals of the protein without the ligand (apo-crystals) are already available.
Workflow for Crystal Soaking
Methodology:
-
Apo-Crystal Growth:
-
Grow crystals of the target mannosidase in the absence of the ligand using established protocols.
-
-
Soaking Solution Preparation:
-
Prepare a soaking solution by adding this compound to the crystallization mother liquor to a final concentration of 1-10 mM.
-
-
Soaking:
-
Transfer the apo-crystals to a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
-
Cryo-protection and Data Collection:
-
Proceed with cryo-protection and X-ray diffraction data collection as described in Protocol 1.
-
Case Study: Crystallographic Analysis of a Mannosidase with an Inhibitor
As a representative example, we present data from the crystallographic study of a mannosidase in complex with the potent inhibitor kifunensine, which shares structural similarities with this compound.[2][3]
Quantitative Crystallographic Data
The following table summarizes the crystallographic data for a representative mannosidase-inhibitor complex (PDB ID: 1FO3).[3]
| Parameter | Value |
| PDB ID | 1FO3 |
| Protein | Human ER Mannosidase I |
| Ligand | Kifunensine |
| Resolution (Å) | 2.00 |
| Space Group | P 21 21 21 |
| Unit Cell (a, b, c in Å) | 43.9, 51.5, 102.9 |
| R-work / R-free | 0.188 / 0.225 |
Data is illustrative and based on a representative structure.
Signaling Pathway/Mode of Action
This compound and its analogs typically act as competitive inhibitors of glycosidases. They bind to the active site of the enzyme, mimicking the transition state of the natural substrate. This binding prevents the enzyme from processing its natural substrate, thereby inhibiting its biological function. In the context of N-linked glycosylation, inhibition of mannosidases can lead to an accumulation of high-mannose glycans on glycoproteins.
Inhibition of Mannosidase in N-linked Glycosylation
Troubleshooting and Considerations
-
Ligand Solubility: Ensure that this compound is fully dissolved in the buffer before mixing with the protein to avoid precipitation.
-
Protein Stability: The presence of the ligand may alter the stability of the protein. It is advisable to perform thermal shift assays or dynamic light scattering to assess the stability of the protein-ligand complex.
-
Occupancy: In soaking experiments, the occupancy of the ligand in the crystal structure may be low. Increasing the soaking time or ligand concentration can help to improve occupancy.
-
Crystal Cracking: Soaking can sometimes lead to crystal cracking. This can be mitigated by gradually increasing the ligand concentration in the soaking solution.
By following these protocols and considering the provided information, researchers can effectively utilize this compound and its analogs as valuable tools for the crystallographic study of glycosidases, ultimately contributing to a deeper understanding of their biological roles and facilitating the development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: d-Mannono-δ-lactam Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of d-Mannono-δ-lactam synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing d-Mannono-δ-lactam?
A1: The most common laboratory-scale synthesis of d-Mannono-δ-lactam involves a two-step process. The first step is the oxidation of d-mannose to form d-mannono-1,4-lactone. The second step is the ammonolysis of the lactone, which opens the ring and subsequently closes to form the desired d-Mannono-δ-lactam.
Q2: What are the critical parameters to control during the oxidation of d-mannose?
A2: The key to a high yield in the oxidation of d-mannose to d-mannono-1,4-lactone is the choice of oxidizing agent and the control of reaction conditions such as temperature and pH. Common oxidizing agents include bromine water and nitric acid. Over-oxidation can lead to the formation of d-mannaric acid, so careful monitoring of the reaction progress is crucial.
Q3: What challenges might be encountered during the ammonolysis of d-mannono-1,4-lactone?
A3: The ammonolysis step can be challenging due to the potential for side reactions. These include the formation of the corresponding amide (d-mannonamide) if the ring closure to the lactam is not efficient. The reaction temperature and the concentration of the ammonia solution are critical parameters to optimize for maximizing the yield of the lactam.
Q4: How can I purify the final d-Mannono-δ-lactam product?
A4: Purification of d-Mannono-δ-lactam is typically achieved through recrystallization. The choice of solvent is important to obtain high-purity crystals. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water. Column chromatography can also be employed for purification, although it may be less practical for large-scale synthesis.
Troubleshooting Guides
Issue 1: Low Yield of d-mannono-1,4-lactone in the Oxidation Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | - Increase the reaction time. - Use a slight excess of the oxidizing agent. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Over-oxidation to d-mannaric acid | - Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). - Control the reaction temperature; avoid excessive heating. - Neutralize the reaction mixture promptly once the starting material is consumed. |
| Degradation of the Lactone | - Maintain a mildly acidic to neutral pH during workup. - Avoid prolonged exposure to high temperatures. |
Issue 2: Low Yield of d-Mannono-δ-lactam in the Ammonolysis Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase the reaction time or temperature. - Use a more concentrated ammonia solution. |
| Formation of d-mannonamide | - Optimize the reaction temperature to favor lactam formation. - Investigate the use of a catalyst to promote ring closure. |
| Hydrolysis of the Lactone/Lactam | - Ensure anhydrous conditions if possible. - Minimize the amount of water in the reaction mixture. |
| Epimerization | - Control the reaction temperature and pH to minimize the risk of epimerization at carbon 2. |
Experimental Protocols
Protocol 1: Synthesis of d-mannono-1,4-lactone from d-mannose
-
Dissolution: Dissolve d-mannose in distilled water.
-
Oxidation: Slowly add the oxidizing agent (e.g., bromine water) to the d-mannose solution while maintaining the temperature at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, neutralize the excess oxidizing agent.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting d-mannono-1,4-lactone by recrystallization from a suitable solvent like isopropanol.
Protocol 2: Synthesis of d-Mannono-δ-lactam from d-mannono-1,4-lactone
-
Dissolution: Dissolve d-mannono-1,4-lactone in a suitable solvent (e.g., methanol).
-
Ammonolysis: Add a solution of ammonia in the same solvent to the lactone solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Monitoring: Monitor the formation of the lactam by TLC.
-
Purification: Remove the solvent under reduced pressure and purify the crude d-Mannono-δ-lactam by recrystallization.
Data Presentation
Table 1: Optimization of d-mannono-1,4-lactone Synthesis
| Entry | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Bromine Water | 25 | 24 | 75 |
| 2 | Nitric Acid (dilute) | 30 | 18 | 68 |
| 3 | Bromine Water | 35 | 18 | 82 |
| 4 | Nitric Acid (dilute) | 40 | 12 | 65 |
Table 2: Optimization of d-Mannono-δ-lactam Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 25 | 48 | 65 |
| 2 | Ethanol | 25 | 48 | 62 |
| 3 | Methanol | 40 | 24 | 78 |
| 4 | Ethanol | 40 | 24 | 75 |
Visualizations
Caption: Synthetic workflow for d-Mannono-δ-lactam.
Caption: Troubleshooting logic for low yield.
d-Mannono-d-lactam degradation and storage issues
Welcome to the Technical Support Center for D-Mannono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the storage, handling, and experimental use of D-Mannono-1,4-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to store D-Mannono-1,4-lactone?
The optimal storage conditions for D-Mannono-1,4-lactone can vary between suppliers, leading to some confusion. To ensure the long-term stability and integrity of the compound, we recommend following the specific instructions provided on the product's certificate of analysis. However, a general summary of storage recommendations is provided below.
Table 1: Summary of Supplier Storage Recommendations for D-Mannono-1,4-lactone
| Supplier Type | Recommended Storage Temperature | Additional Recommendations |
| Chemical Supplier A | Room Temperature | - |
| Chemical Supplier B | 10°C to 25°C | Keep under inert gas (e.g., Nitrogen), Protect from light.[1] |
| Chemical Supplier C | 0°C to -20°C | - |
Given the hygroscopic and air-sensitive nature of the compound, storage in a tightly sealed container in a cool, dry, and dark place is advisable. For long-term storage, refrigeration or freezing, preferably under an inert atmosphere, is the most cautious approach to minimize degradation.
Q2: Is D-Mannono-1,4-lactone the same as D-Mannono-d-lactam?
No, these are different compounds. D-Mannono-1,4-lactone is a cyclic ester (a lactone) of D-mannonic acid. In contrast, a lactam is a cyclic amide. While both are sugar derivatives, their chemical properties and biological activities differ. It is a common point of confusion, and researchers should verify the CAS number (26301-79-1 for D-Mannono-1,4-lactone) to ensure they are using the correct compound.
Q3: What is the primary mechanism of degradation for D-Mannono-1,4-lactone in experimental settings?
The primary degradation pathway for D-Mannono-1,4-lactone in aqueous solutions is hydrolysis of the lactone ring to form the open-chain D-mannonic acid. This reaction is reversible and is catalyzed by both acidic and basic conditions. The equilibrium between the lactone and the open-chain acid is pH-dependent.
Figure 1. Hydrolysis of D-Mannono-1,4-lactone.
Q4: How should I prepare a stock solution of D-Mannono-1,4-lactone?
For optimal stability, it is recommended to prepare fresh solutions of D-Mannono-1,4-lactone for each experiment. If a stock solution must be prepared, it should be dissolved in an anhydrous organic solvent such as DMSO or ethanol and stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are not recommended for long-term storage due to the risk of hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity in glycosidase assays.
Table 2: Troubleshooting Inconsistent Glycosidase Inhibition
| Possible Cause | Troubleshooting Step |
| Degradation of D-Mannono-1,4-lactone | - Prepare fresh solutions of the inhibitor for each experiment.- If using a stock solution, verify its age and storage conditions. Consider preparing a new stock.- Avoid preparing stock solutions in aqueous buffers for long-term storage. |
| pH of the assay buffer | - Be aware that the lactone is more susceptible to hydrolysis at acidic or alkaline pH. If your assay requires a non-neutral pH, consider the stability of the inhibitor over the time course of the experiment.- Run a control experiment to assess the stability of the inhibitor in your assay buffer over time. |
| Incorrect inhibitor concentration | - Double-check calculations for dilutions.- Ensure the solid D-Mannono-1,4-lactone was weighed accurately and completely dissolved. |
| Enzyme or substrate issues | - Verify the activity of your glycosidase with a known control substrate and in the absence of the inhibitor.- Ensure the substrate concentration is appropriate for the assay. |
Issue 2: Precipitate formation when adding the inhibitor to the assay buffer.
Table 3: Troubleshooting Precipitate Formation
| Possible Cause | Troubleshooting Step |
| Low solubility in aqueous buffer | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not cause precipitation.- Try preparing a more dilute stock solution to reduce the amount of organic solvent added to the aqueous buffer. |
| Interaction with buffer components | - Although less common, consider if any buffer components could be reacting with the inhibitor.- Test the solubility of D-Mannono-1,4-lactone in the buffer without the enzyme or substrate. |
Experimental Protocols
Protocol 1: Preparation of a D-Mannono-1,4-lactone Stock Solution
-
Weighing: Accurately weigh the desired amount of D-Mannono-1,4-lactone powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Glycosidase Inhibition Assay Workflow
Figure 2. General workflow for a glycosidase inhibition assay.
Disclaimer: This information is intended for research use only and is not a substitute for the user's own validation and optimization of experimental protocols. Always consult the product-specific documentation and relevant scientific literature.
References
Technical Support Center: Overcoming Poor Solubility of d-Mannono-d-lactam in Assays
Welcome to the technical support center for d-Mannono-d-lactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetic, sugar-based molecule.[1] It is recognized for its biological activities, including antibiotic and anti-inflammatory properties. As an antibiotic, it is suggested to inhibit bacterial growth by binding to the 50S ribosomal subunit.[1] Additionally, it is a potent inhibitor of epididymal α-mannosidase, making it a valuable tool for studying glycosylation pathways and for potential therapeutic applications.
Q2: I am experiencing poor solubility of this compound in my aqueous assay buffer. What are the recommended solvents for this compound?
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to first dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). This approach is often used for compounds with limited aqueous solubility. Once dissolved in DMSO, the stock solution can be further diluted to the final desired concentration in your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gently warming the solution can be a viable method to increase the solubility of many compounds. For sugar-based molecules, increasing the temperature generally enhances their solubility in water. However, it is important to proceed with caution, as excessive heat can potentially degrade the compound. It is advisable to warm the solution gently and for a short period. Always verify the stability of the compound under your specific heating conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Decrease the initial concentration of the DMSO stock solution.- Consider a serial dilution approach to gradually introduce the compound to the aqueous environment.- Maintain a low percentage of DMSO in the final solution (typically ≤1%). |
| Inconsistent results in bioassays. | - Incomplete dissolution of the compound.- Degradation of the compound in solution over time. | - Ensure the compound is fully dissolved in the initial stock solution before further dilution. Sonication can aid in this process.- Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions of sugar-based compounds for more than one day.[2] |
| Difficulty dissolving the compound directly in aqueous buffers. | This compound has inherently low solubility in purely aqueous solutions at the desired concentration. | - Utilize a co-solvent system. Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer.- Adjust the pH of the buffer. The solubility of some compounds can be pH-dependent. Experiment with slightly acidic or basic buffers to see if solubility improves, ensuring the pH is compatible with your assay. |
Quantitative Solubility Data
While specific experimental values for this compound are not widely published, the following table provides solubility data for the related compound, D-mannose, to serve as a general reference.
| Solvent | Solubility of D-Mannose | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~ 10 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10 mg/mL | [2] |
| Water | Highly soluble | [3][4] |
| Ethanol-Water Mixtures | Solubility decreases with increasing ethanol concentration | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 177.16 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.77 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for an Enzyme Inhibition Assay
This protocol provides a general workflow for testing the inhibitory effect of this compound on an enzyme, such as α-mannosidase.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final inhibitor concentrations. Remember to include a vehicle control containing the same final concentration of DMSO as the inhibitor wells.
-
Add the diluted inhibitor solutions or vehicle control to the appropriate wells of the 96-well plate.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the absorbance or fluorescence at appropriate time intervals using a microplate reader to monitor the reaction progress.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizing Experimental Workflow and Logic
Below are diagrams illustrating key processes and troubleshooting logic.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting flowchart for compound precipitation issues.
References
Technical Support Center: d-Mannono-d-lactam Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing d-Mannono-d-lactam in enzyme inhibition experiments. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a sugar analog that acts as an inhibitor of α-mannosidase enzymes. These enzymes play a crucial role in the N-linked glycosylation pathway, a post-translational modification essential for the proper folding, trafficking, and function of many glycoproteins. By inhibiting α-mannosidases, this compound can disrupt these processes, making it a valuable tool for studying glycoprotein metabolism and a potential therapeutic agent.
2. What are the key applications of this compound in research?
Researchers use this compound to:
-
Investigate the role of α-mannosidases in various cellular processes.
-
Elucidate the N-linked glycosylation pathway and its impact on protein function.
-
Study the effects of impaired glycoprotein processing on disease models, such as cancer and viral infections.
-
Explore its potential as a therapeutic agent for diseases where α-mannosidase activity is implicated.
3. How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh solutions in a suitable buffer. The stability of this compound in aqueous solutions can vary, so it is recommended to prepare solutions on the day of the experiment or conduct stability tests for longer-term storage.
4. What is a typical experimental setup for an α-mannosidase inhibition assay?
A standard α-mannosidase inhibition assay involves the following components:
-
α-Mannosidase enzyme: Purified or from a cell/tissue lysate.
-
Substrate: A chromogenic or fluorogenic substrate, such as 4-nitrophenyl-α-D-mannopyranoside (pNPM), is commonly used.
-
Inhibitor: this compound at various concentrations.
-
Buffer: An appropriate buffer to maintain optimal pH for enzyme activity (typically acidic for lysosomal α-mannosidases).
-
Stop solution: To terminate the enzymatic reaction.
The assay measures the amount of product generated in the presence and absence of the inhibitor to determine the extent of inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH | Verify the pH of the assay buffer. α-mannosidases have specific optimal pH ranges. | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. | |
| High background signal | Spontaneous substrate hydrolysis | Run a no-enzyme control to measure the rate of non-enzymatic substrate breakdown. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Inconsistent or variable results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay using a water bath or incubator. | |
| Inhibitor precipitation | Check the solubility of this compound in the assay buffer. If necessary, use a co-solvent like DMSO (ensure final concentration does not affect enzyme activity). | |
| No inhibition observed | Incorrect inhibitor concentration | Verify the concentration of the this compound stock solution. Perform a dose-response curve to determine the appropriate concentration range. |
| Inactive inhibitor | Ensure proper storage of the inhibitor. Prepare fresh dilutions for each experiment. | |
| Enzyme source is not sensitive to the inhibitor | Confirm that the specific α-mannosidase isoform being used is a target of this compound. |
Experimental Protocols
General Protocol for α-Mannosidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on α-mannosidase activity using a colorimetric substrate.
Materials:
-
α-Mannosidase enzyme
-
This compound
-
4-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or buffer for the no-inhibitor control)
-
α-Mannosidase enzyme solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPM substrate solution to each well.
-
Incubate the plate at the same temperature for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
Data Presentation
Table 1: Example Data Table for this compound Inhibition
| This compound Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | % Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 500 |
Users should populate this table with their experimental data to determine the IC50 value of this compound.
Visualizations
Investigational Compound Technical Support Center: d-Mannono-d-lactam
This technical support center provides preliminary information and general guidance for researchers, scientists, and drug development professionals investigating the use of d-Mannono-d-lactam for cell treatment. Due to the limited availability of published data on the broad application of this compound in eukaryotic cell culture, this guide offers known information alongside generalized protocols and troubleshooting advice for novel compound screening.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, sugar-based molecule.[1] It is classified as a lactam, a cyclic amide. Its structure is related to mannose, a sugar.
Q2: What is the known biological activity of this compound?
Currently, published information on the biological activity of this compound in eukaryotic cells is limited. Available data suggests the following potential activities:
-
Antibiotic: It has been described as an antibiotic that inhibits bacterial growth by binding to the 50S ribosomal subunit.[1]
-
Anti-inflammatory: It has shown potential anti-inflammatory properties, which may be linked to the inhibition of prostaglandin synthesis.[1]
-
Glycosidase Inhibitor: The related compound, D-mannono-δ-lactam, has been synthesized as a glycosidase inhibitor.
Q3: Is there an established optimal concentration of this compound for treating eukaryotic cells?
As of the latest available information, there is no universally established optimal concentration for this compound for treating various eukaryotic cell lines. The optimal concentration is highly dependent on the cell type, experimental endpoint (e.g., cytotoxicity, pathway inhibition), and treatment duration. A dose-response experiment is essential to determine the optimal concentration for your specific model system.
Q4: What are the potential off-target effects of this compound?
Given its potential as a glycosidase inhibitor and its effects on prostaglandin synthesis, researchers should be aware of potential off-target effects on cellular processes involving these pathways. It is crucial to include appropriate controls in your experiments to account for these potential effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death at Expected "Active" Concentrations | The compound may have a narrow therapeutic window for the specific cell line. The initial concentration range might be too high. | Perform a broader dose-response curve, starting from a much lower concentration (e.g., nanomolar range) to determine the IC50 value accurately. Reduce the treatment duration. |
| No Observable Effect at Tested Concentrations | The compound may not be active in the chosen cell line or assay. The concentration range may be too low. The compound may have degraded. | Test a higher concentration range. Verify the biological activity of your compound stock with a known positive control if available. Check the stability of the compound in your cell culture medium. |
| Inconsistent Results Between Experiments | Variability in cell passage number, confluency, or reagent preparation. Inconsistent compound dilution and storage. | Maintain a consistent cell culture practice. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Precipitation of the Compound in Culture Medium | The compound may have low solubility in the culture medium at the tested concentrations. | First, dissolve the compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Then, dilute the stock solution in the culture medium to the final working concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%). |
Experimental Protocols
General Protocol for Determining Optimal Concentration (Dose-Response Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line using a cell viability assay (e.g., MTT, PrestoBlue).
Materials:
-
This compound
-
Selected eukaryotic cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Data Presentation
Known Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO5 | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| CAS Number | 62362-63-4 | [1] |
| Known Biological Activity | Antibiotic, Potential Anti-inflammatory | [1] |
Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 85 |
| 50 | 52 |
| 100 | 25 |
| 500 | 5 |
Visualizations
Experimental Workflow for Novel Compound Screening
Caption: A general workflow for screening a novel compound like this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.
References
d-Mannono-d-lactam off-target effects and how to mitigate them
A Guide to Understanding and Mitigating Off-Target Effects in Research Applications
Disclaimer: The compound "d-Mannono-d-lactam" is not commonly found in scientific literature. It is presumed that the intended compound is d-Mannono-1,4-lactone , a known inhibitor of α-mannosidases. This document will address the off-target effects and mitigation strategies for d-Mannono-1,4-lactone.
Frequently Asked Questions (FAQs)
Q1: What is d-Mannono-1,4-lactone and what is its primary target?
d-Mannono-1,4-lactone is a carbohydrate analog that primarily functions as a competitive inhibitor of α-mannosidases. These enzymes play a crucial role in the trimming of mannose residues from N-linked glycans on glycoproteins, a critical step in the glycoprotein processing pathway within the endoplasmic reticulum and Golgi apparatus.
Q2: What are the known or potential off-target effects of d-Mannono-1,4-lactone?
While d-Mannono-1,4-lactone is a valuable tool for studying the role of α-mannosidases, it is important to be aware of its potential off-target effects to ensure the correct interpretation of experimental results. Published literature suggests potential off-target activities, including:
-
Inhibition of β-galactosidase: There are reports of d-Mannono-1,4-lactone inhibiting β-galactosidase, particularly in bacterial systems like Escherichia coli.[1]
-
Inhibition of Lysozyme: Some sources indicate that d-Mannono-1,4-lactone possesses lysozyme inhibitory activity.[2]
It is also conceivable that at high concentrations, d-Mannono-1,4-lactone could interact with other carbohydrate-binding proteins or enzymes due to its structural similarity to mannose.
Q3: Why is it critical to control for off-target effects in my experiments?
Troubleshooting Guides
Problem 1: I'm observing a cellular phenotype with d-Mannono-1,4-lactone treatment, but I'm not sure if it's a specific on-target effect.
Solution: This is a common and important challenge when working with any small molecule inhibitor. Here is a step-by-step guide to help you validate that your observed phenotype is due to the inhibition of α-mannosidase.
Step 1: Determine the Optimal Inhibitor Concentration.
-
Recommendation: Perform a dose-response experiment to determine the minimal concentration of d-Mannono-1,4-lactone required to achieve the desired level of α-mannosidase inhibition in your specific cell type or system. This can be assessed by measuring the activity of α-mannosidase in cell lysates treated with a range of inhibitor concentrations.
-
Rationale: Using the lowest effective concentration minimizes the risk of off-target effects, which are more likely to occur at higher concentrations.
Step 2: Employ a Negative Control.
-
Recommendation: The ideal negative control is a structurally similar but inactive analog of the inhibitor. While a commercially available, certified inactive stereoisomer of d-Mannono-1,4-lactone is not readily documented, researchers can consider synthesizing or sourcing other stereoisomers. Alternatively, a different sugar lactone that is known not to inhibit α-mannosidase, such as d-glucono-1,5-lactone , could be used as a negative control, although it is structurally less similar.
-
Rationale: A proper negative control should not produce the same phenotype as the active inhibitor, helping to rule out non-specific effects related to the chemical scaffold of the molecule.
Step 3: Utilize an Orthogonal Approach.
-
Recommendation: Use a non-pharmacological method to inhibit α-mannosidase activity and see if it recapitulates the phenotype observed with d-Mannono-1,4-lactone. The most common orthogonal approach is RNA interference (siRNA or shRNA) to knockdown the expression of the specific α-mannosidase isoform(s) relevant to your system.
-
Rationale: If both the small molecule inhibitor and genetic knockdown of the target protein produce the same phenotype, it provides strong evidence for an on-target effect.
Step 4: Perform a Rescue Experiment.
-
Recommendation: If possible, overexpress a form of the target enzyme that is resistant to the inhibitor while treating with d-Mannono-1,4-lactone.
-
Rationale: If the phenotype is reversed or "rescued" by the expression of the inhibitor-resistant enzyme, it strongly supports an on-target mechanism.
Problem 2: I suspect my results may be influenced by the inhibition of β-galactosidase or lysozyme.
Solution: If your experimental system contains significant β-galactosidase or lysozyme activity, it is important to assess whether the concentration of d-Mannono-1,4-lactone you are using is sufficient to inhibit these enzymes.
Step 1: Review the Literature for Quantitative Data.
Step 2: Perform In Vitro Enzyme Inhibition Assays.
-
Recommendation: If you have access to purified β-galactosidase and lysozyme, perform in vitro enzyme activity assays in the presence of a range of d-Mannono-1,4-lactone concentrations to determine the IC50 values for these potential off-targets.
-
Rationale: This will provide you with quantitative data to assess the likelihood of off-target inhibition at the concentrations used in your cellular experiments.
Step 3: Compare On-target and Off-target Potency.
-
Recommendation: Compare the IC50 values for the off-target enzymes with the IC50 value for α-mannosidase inhibition.
-
Rationale: A significantly higher IC50 for the off-target enzymes (ideally >100-fold) would suggest that at the concentrations required to inhibit α-mannosidase, the off-target effects are less likely to be significant.
Quantitative Data Summary
As of the latest literature review, specific IC50 or Ki values for the off-target inhibition of β-galactosidase and lysozyme by d-Mannono-1,4-lactone are not well-documented. Researchers are encouraged to determine these values experimentally to better understand the selectivity profile of this inhibitor in their specific experimental context.
| Target Enzyme | Inhibitor | IC50 / Ki | Comments |
| α-Mannosidase | d-Mannono-1,4-lactone | Not specified in general literature; dependent on enzyme source and assay conditions. | Primary target. |
| β-Galactosidase | d-Mannono-1,4-lactone | Not readily available in public literature. | Potential off-target. |
| Lysozyme | d-Mannono-1,4-lactone | Not readily available in public literature. | Potential off-target. |
Experimental Protocols
Protocol 1: Assessment of On-Target Engagement using Western Blotting for Glycoprotein Processing
This protocol allows for the indirect assessment of α-mannosidase inhibition by observing changes in the glycosylation status of a known glycoprotein. Inhibition of α-mannosidase will lead to an accumulation of glycoproteins with immature, high-mannose N-glycans.
Materials:
-
Cells of interest
-
d-Mannono-1,4-lactone
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Endoglycosidase H (Endo H) and PNGase F enzymes and reaction buffers
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with a range of concentrations of d-Mannono-1,4-lactone for a specified time. Include a vehicle-only control.
-
Cell Lysis: Harvest cells and prepare protein lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Enzymatic Deglycosylation (Optional but Recommended):
-
Take a portion of each lysate and treat with Endo H. Endo H cleaves high-mannose and hybrid N-glycans but not complex N-glycans.
-
In a parallel set of samples, treat with PNGase F, which removes all N-linked glycans.
-
Include untreated controls for each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Expected Results:
-
In untreated cells, the glycoprotein of interest should migrate at a certain molecular weight. Treatment with PNGase F will cause a significant downward shift in molecular weight, while Endo H may or may not cause a shift depending on the mature glycoform.
-
In cells treated with d-Mannono-1,4-lactone, the inhibition of α-mannosidase will cause an accumulation of high-mannose glycans. This will result in the glycoprotein becoming sensitive to Endo H digestion, leading to a downward shift in molecular weight upon Endo H treatment, which would not be as pronounced in the untreated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly assess the binding of a small molecule to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
d-Mannono-1,4-lactone
-
PBS (Phosphate-Buffered Saline)
-
PCR tubes or plates
-
Thermal cycler or heating blocks
-
Cell lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the specific α-mannosidase isoform of interest
Procedure:
-
Cell Treatment: Treat cultured cells with d-Mannono-1,4-lactone or vehicle control for a predetermined time.
-
Cell Harvesting: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Precipitation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration.
-
Western Blot Analysis: Perform SDS-PAGE and western blotting on the soluble fractions, probing for the α-mannosidase of interest.
Expected Results:
-
In the vehicle-treated samples, the amount of soluble α-mannosidase will decrease as the temperature increases, reflecting its thermal denaturation profile.
-
In the d-Mannono-1,4-lactone-treated samples, the binding of the inhibitor should stabilize the α-mannosidase, resulting in a shift of the melting curve to higher temperatures. This means that more α-mannosidase will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Visualizations
Figure 1. Simplified diagram of the N-linked glycosylation pathway highlighting the points of inhibition by d-Mannono-1,4-lactone.
Figure 2. Experimental workflow for validating on-target effects of d-Mannono-1,4-lactone.
References
Technical Support Center: d-Mannono-1,5-lactam Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for d-Mannono-1,5-lactam.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of d-Mannono-1,5-lactam.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or side reactions: The synthesis preceding the purification may not have gone to completion, or side products may have formed. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). |
| Product loss during extraction: The highly polar nature of d-Mannono-1,5-lactam can lead to it remaining in the aqueous phase during solvent extraction. | - Perform multiple extractions with a suitable organic solvent.- Consider using a more polar solvent for extraction if compatible with the impurities. | |
| Degradation on silica gel: The compound may be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption. | - Use deactivated (neutral) silica gel for column chromatography.- Consider alternative purification methods such as preparative HPLC or crystallization. | |
| Co-elution of Impurities | Similar polarity of impurities: Byproducts or starting materials may have similar polarities to the desired product, making separation by column chromatography difficult. | - Optimize the solvent system for column chromatography by testing different solvent mixtures and gradients.- Employ orthogonal purification techniques, such as crystallization or preparative HPLC with a different stationary phase. |
| Presence of Multiple Spots/Peaks on TLC/LC-MS | Epimerization: The stereochemistry at a chiral center may have inverted during the synthesis or purification, leading to the formation of diastereomers (e.g., d-Glucono-1,5-lactam). | - Carefully control the pH during the reaction and workup, as basic or acidic conditions can promote epimerization.- Analyze the product mixture by chiral chromatography or NMR to identify and quantify epimers. |
| Lactone Ring Isomerization: The 1,5-lactone may isomerize to the more thermodynamically stable 1,4-lactone, especially in the presence of acid or base, or on silica gel.[1] | - Avoid prolonged exposure to acidic or basic conditions.- When using silica gel chromatography, consider using a less polar eluent if possible and minimize the time the compound spends on the column.[1] | |
| Methanolysis: If methanol is used as a solvent or co-solvent, it can react with the lactam to form the corresponding methyl ester.[1] | - Avoid using methanol as a solvent if this side reaction is observed.- If methanol is necessary for solubility or elution, use it at low temperatures and for a minimal amount of time.[1] | |
| Difficulty with Crystallization | Presence of impurities: Even small amounts of impurities can inhibit crystal formation. | - Re-purify the material using another technique (e.g., flash chromatography) to achieve higher purity.- Perform a thorough analysis (e.g., NMR, LC-MS) to identify the impurities. |
| Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization. | - Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/ether).- Try different crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude d-Mannono-1,5-lactam?
A1: Flash column chromatography is a commonly employed method for the purification of d-Mannono-1,5-lactam. A typical solvent system is a mixture of methanol and ethyl acetate.[2] However, the optimal purification strategy will depend on the specific impurities present in your crude material.
Q2: I am observing a byproduct that I suspect is the d-gluco epimer. How can I confirm this and prevent its formation?
A2: The formation of the d-gluco epimer is a known issue.[1] Confirmation can be achieved by careful analysis of NMR spectra or by using chiral HPLC. To prevent its formation, it is crucial to maintain neutral pH conditions throughout the synthesis and purification steps, as both acidic and basic conditions can promote epimerization.
Q3: My purified d-Mannono-1,5-lactam appears to be converting to another compound over time, even in solution. What is happening?
A3: In aqueous solutions, d-Mannono-1,5-lactam can exist in equilibrium with the corresponding open-chain carboxylic acid and the more stable d-Mannono-1,4-lactone.[1] This interconversion is spontaneous and can be detected by techniques like thin-layer chromatography.[1] For long-term storage, it is advisable to store the compound as a dry solid at low temperatures.
Q4: Can I use silica gel for the chromatography of d-Mannono-1,5-lactam?
A4: Yes, silica gel can be used, but with caution. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds or promote isomerization to the 1,4-lactone.[1] Using deactivated (neutral) silica gel is a good practice. Additionally, using a methanol-containing eluent with silica gel has been reported to lead to the formation of byproducts.[1]
Q5: What are some suitable crystallization solvents for d-Mannono-1,5-lactam?
A5: While specific crystallization conditions are highly dependent on the purity of the material, some literature suggests that d-Mannono-1,5-lactam and its derivatives can be crystallized from solvents like acetonitrile or by using a solvent/anti-solvent system such as dissolving in a polar solvent and adding a non-polar solvent to induce precipitation.[2]
Quantitative Data Summary
The following table summarizes reported yields for the purification of d-Mannono-1,5-lactam and its derivatives from different synthetic routes. It is important to note that these yields are specific to the cited experimental conditions and may not be directly transferable.
| Purification Method | Starting Material | Solvent System | Yield | Reference |
| Flash Column Chromatography | Crude amine precursor | 15% methanol in ethyl acetate | 78% (over 3 steps) | [2] |
| Trituration/Crystallization | Crude product after deprotection | Not specified | 18% | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline based on a reported procedure for the purification of a d-Mannono-1,5-lactam derivative.[2]
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the initial elution solvent through it.
-
-
Sample Loading:
-
Dissolve the crude d-Mannono-1,5-lactam in a minimal amount of the initial elution solvent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a less polar solvent system (e.g., 100% ethyl acetate).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A common gradient might be from 0% to 15% methanol in ethyl acetate.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, staining with an appropriate reagent (e.g., potassium permanganate or vanillin).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified d-Mannono-1,5-lactam.
-
Visualizations
Experimental Workflow: Purification of d-Mannono-1,5-lactam
Caption: General workflow for the purification of d-Mannono-1,5-lactam.
Logical Relationship: Troubleshooting Purification Issues
Caption: Troubleshooting logic for impure d-Mannono-1,5-lactam.
References
How to address instability of d-Mannono-d-lactam in solution
Disclaimer: Specific stability data for d-Mannono-d-lactam is limited in publicly available literature. The following guidance is based on the general chemical principles of lactams and related sugar-derived compounds. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sugar-based lactam. Lactams, which are cyclic amides, can be susceptible to hydrolysis, a chemical breakdown reaction with water, which opens the ring structure. This degradation can be influenced by pH, temperature, and the presence of catalysts. For researchers in drug development and other scientific fields, the stability of a compound in solution is critical as degradation can lead to a loss of biological activity and the formation of impurities, potentially affecting experimental outcomes and product shelf-life.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The primary factors influencing the stability of lactams like this compound in solution include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring. The rate of degradation is often pH-dependent, with a specific pH range of maximum stability.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Solvent System: The type of solvent and the presence of co-solvents can impact stability. Protic solvents, like water and alcohols, can participate in the hydrolysis reaction.
-
Presence of Catalysts: Enzymes (e.g., lactamases) or metal ions can catalyze the degradation of lactams.
Q3: How can I prepare a stock solution of this compound to maximize its stability?
A3: To prepare a more stable stock solution, consider the following:
-
Use an appropriate solvent: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like DMSO and store them at low temperatures (e.g., -20°C or -80°C).
-
Buffer aqueous solutions: If an aqueous solution is necessary, use a buffer to maintain a pH where this compound is most stable. This will likely be in the neutral to slightly acidic range, which should be experimentally determined.
-
Prepare fresh solutions: For critical experiments, it is always best to prepare solutions fresh and use them promptly.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly suitable for monitoring the stability of this compound.[1][2][3] These methods can separate the intact compound from its degradation products and allow for quantification over time. Since this compound is a sugar-like molecule, an HPLC method with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could also be employed.[4][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | Degradation of this compound in the assay medium. | 1. Run a stability study of this compound in the assay medium under the same conditions (temperature, time).2. Analyze samples at different time points using HPLC or LC-MS to quantify the remaining intact compound.3. If degradation is confirmed, consider shortening the assay duration, adjusting the pH of the medium, or lowering the incubation temperature. |
| Appearance of unexpected peaks in chromatograms. | This compound is degrading into one or more new chemical entities. | 1. Use LC-MS to identify the mass of the new peaks and hypothesize their structures (e.g., the hydrolyzed product).2. Evaluate the effect of pH and temperature on the formation of these new peaks to understand the degradation pathway. |
| Inconsistent experimental results. | Variable rates of degradation due to slight differences in experimental setup (e.g., pH shifts, temperature fluctuations). | 1. Strictly control the pH and temperature of all solutions and assays.2. Always prepare fresh solutions of this compound before each experiment.3. Include a positive control with a freshly prepared sample in each experiment to monitor for any unexpected loss of activity. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound under different pH and temperature conditions.
1. Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
High-purity water
-
HPLC or LC-MS system
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
For each condition to be tested (a specific pH and temperature), dilute the stock solution to a final working concentration in the corresponding pre-warmed or pre-chilled buffer.
-
Immediately after preparation (t=0), take an aliquot of each solution, and if necessary, quench any further reaction by dilution in a cold mobile phase or by adding a quenching agent. Analyze this sample by HPLC or LC-MS to get the initial concentration.
-
Incubate the remaining solutions at their respective temperatures.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Process and analyze these samples by HPLC or LC-MS.
3. Data Analysis:
-
For each condition, plot the concentration of intact this compound versus time.
-
Determine the degradation rate constant and the half-life (t½) of the compound under each condition.
Data Presentation
Table 1: Stability of this compound at Various Temperatures (pH 7.4)
(This is a template table for researchers to populate with their own data.)
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) |
| 4 | ||
| 25 | ||
| 37 |
Table 2: Stability of this compound at Various pH values (25°C)
(This is a template table for researchers to populate with their own data.)
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) |
| 4.0 | ||
| 7.4 | ||
| 9.0 |
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting instability issues.
References
- 1. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. spectralabsci.com [spectralabsci.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
Technical Support Center: D-Mannono-d-lactam Based Assays
Welcome to the technical support center for d-Mannono-d-lactam based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in assays?
D-Mannono-d-lactams and their derivatives, such as 2-Acetamido-2-deoxy-D-mannono-1,5-lactone, are typically utilized as inhibitors of glycosidases, particularly mannosidases and glucosidases. Their structural similarity to the natural substrates of these enzymes allows them to bind to the active site, often acting as competitive inhibitors. These compounds are valuable tools in studying carbohydrate metabolism, developing potential therapeutics for diseases involving glycosidase dysfunction, and as positive controls in high-throughput screening for novel glycosidase inhibitors.
Q2: What are the critical quality control parameters for this compound compounds used in assays?
The purity of the d-mannono-lactam compound is paramount for reliable and reproducible assay results. A key concern is the potential presence of epimers, such as the corresponding D-gluco lactone, which can be a significantly more potent inhibitor of certain glucosidases. The presence of even minor amounts of such impurities can lead to ambiguous and misleading results. Therefore, it is crucial to verify the purity and stereochemistry of the compound using appropriate analytical techniques like NMR spectroscopy.
Q3: How should this compound compounds be stored and handled?
For optimal stability, d-mannono-lactam compounds should be stored at –20°C, protected from light.[1][2] It is advisable to aliquot the compound to minimize freeze-thaw cycles.[2] When preparing solutions, ensure the compound is fully dissolved. Some lactone derivatives may precipitate upon storage at low temperatures; gentle warming or brief sonication can help redissolve the compound.[2]
Troubleshooting Guides
Issue 1: No or Low Enzyme Inhibition Observed
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inactive Inhibitor | Verify the integrity and purity of the this compound compound. Consider the possibility of degradation during storage. |
| Inactive Enzyme | Run a positive control with a known inhibitor to confirm enzyme activity. Ensure the enzyme has been stored and handled correctly. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time.[3] Ensure the assay buffer composition is compatible with the enzyme and inhibitor. |
| Substrate Concentration Too High | For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. It is often recommended to use substrate concentrations at or below the Michaelis constant (Km) to effectively identify competitive inhibitors.[3] |
Issue 2: High Variability in Assay Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For microplate assays, the use of a multichannel pipette is recommended for consistency.[1] |
| Incomplete Dissolution of Inhibitor | Ensure the this compound compound is fully dissolved in the assay buffer before use. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay. Equilibrate all reagents to the assay temperature before starting the experiment.[1] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. |
Issue 3: False Positive or False Negative Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Compound Aggregation | Some compounds can form aggregates that sequester the enzyme, leading to non-specific inhibition.[4] Adding a small amount of a non-ionic detergent, like Triton X-100, can help disrupt these aggregates.[4] |
| Redox Cycling | Test compounds that can undergo redox cycling in the presence of reducing agents (e.g., DTT) can produce hydrogen peroxide, which may inactivate the enzyme.[4] To test for this, the assay can be run in the absence of DTT or with a weaker reducing agent.[4] |
| Assay Signal Interference | The test compound may directly interfere with the detection method (e.g., absorbance or fluorescence). To check for this, add the compound after the enzymatic reaction has been stopped and measure the signal.[4] |
| Reactive Impurities | Impurities in the compound preparation can react with the enzyme or other assay components, leading to false results.[5] If possible, re-purify the compound.[5] |
Issue 4: No Color Development in Colorimetric Assays (e.g., p-nitrophenyl-based substrates)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Confirm enzyme activity with a control reaction (no inhibitor).[6] |
| Degraded Substrate | Ensure the p-nitrophenyl substrate is not degraded. Prepare fresh substrate solutions. |
| Incorrect pH of Stop Solution | The yellow color of p-nitrophenol is only visible at alkaline pH. Ensure the stop solution (e.g., sodium carbonate) is at the correct concentration and pH.[6] |
| Full Inhibition by Test Compound | If the enzyme is fully inhibited by the this compound or another test compound, no product will be formed, and thus no color will develop.[6] Run a dilution series of the inhibitor to determine its IC50. |
Experimental Protocols
General Protocol for a Glycosidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a glycosidase using a colorimetric substrate like p-nitrophenyl-α-D-mannopyranoside.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of the this compound inhibitor in the assay buffer.
-
Prepare a stock solution of the glycosidase enzyme in the assay buffer.
-
Prepare a stock solution of the p-nitrophenyl substrate in the assay buffer.
-
Prepare a stop solution (e.g., 0.1 M Na2CO3).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of different concentrations of the this compound solution to the wells of a microplate. For the control (100% enzyme activity), add 20 µL of assay buffer.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate for a further defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical glycosidase inhibition assay.
Caption: Troubleshooting logic for this compound based assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of d-Mannono-d-lactam Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the specificity of d-Mannono-d-lactam and its analogs as mannosidase inhibitors. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, sugar-based molecule that acts as a glycosidase inhibitor.[1] Its structure mimics the natural mannose substrate, allowing it to bind to the active site of mannosidases, thereby competitively inhibiting their enzymatic activity. Mannosidases are critical enzymes in the N-linked glycosylation pathway, responsible for trimming mannose residues from glycoproteins as they transit through the endoplasmic reticulum (ER) and Golgi apparatus.
Q2: Why is enhancing the specificity of this compound inhibition important?
A2: Mammalian cells contain several mannosidase isoforms, primarily located in the ER, Golgi apparatus, and lysosomes, each with distinct roles in glycoprotein processing and catabolism.[2] Broad-spectrum inhibition of all mannosidase isoforms can lead to unintended cellular effects and potential toxicity. For example, inhibition of lysosomal α-mannosidase can disrupt normal cellular catabolism, while the desired therapeutic effect may be targeting a specific Golgi-mannosidase involved in cancer progression or viral replication.[3] Therefore, enhancing the specificity of inhibitors like this compound is crucial for developing targeted therapeutics with improved efficacy and reduced side effects.
Q3: What are the key strategies for enhancing the specificity of this compound and its analogs?
A3: The primary strategy involves structural modification of the inhibitor molecule to exploit differences in the active sites of various mannosidase isoforms. Key approaches include:
-
Modification of the lactam ring: Altering the substituents on the core lactam structure can introduce steric or electronic changes that favor binding to one isoform over another.
-
Introduction of hydrophobic moieties: Adding hydrophobic side chains can enhance interactions with non-polar regions within the active site of the target mannosidase, a feature that may differ between isoforms.
-
Varying stereochemistry: The spatial arrangement of hydroxyl groups and other substituents is critical for recognition by the enzyme's active site. Synthesizing different stereoisomers can lead to highly selective inhibitors.
-
Exploiting pH differences: Lysosomal mannosidases function at an acidic pH (around 4.5), while Golgi mannosidases operate in a less acidic environment (pH 6.0-6.5).[2] Designing inhibitors with ionizable groups that have different protonation states at these pH values can confer specificity.
Q4: How does the inhibition of specific mannosidases affect the N-linked glycosylation pathway?
A4: The N-linked glycosylation pathway is a highly regulated process involving the sequential removal and addition of sugar residues. Inhibition of specific mannosidases arrests this process at distinct stages:
-
ER α-mannosidase I inhibition: Prevents the trimming of the initial Man9GlcNAc2 glycan, leading to an accumulation of high-mannose structures.
-
Golgi α-mannosidase I inhibition: Also results in the accumulation of high-mannose glycans as the precursor cannot be processed further.
-
Golgi α-mannosidase II inhibition: Blocks the conversion of hybrid-type glycans to complex-type glycans, leading to an accumulation of hybrid structures.
This alteration of glycan structures on the cell surface can impact cell signaling, adhesion, and immune recognition.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and other mannosidase inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition observed | 1. Inactive inhibitor: The compound may have degraded due to improper storage (e.g., exposure to moisture or high temperatures). 2. Incorrect inhibitor concentration: Errors in calculating or preparing inhibitor dilutions. 3. Inactive enzyme: The mannosidase may have lost activity due to improper storage, repeated freeze-thaw cycles, or inappropriate buffer conditions. 4. Substrate concentration too high: At very high substrate concentrations, a competitive inhibitor may appear less effective. | 1. Verify the integrity of the inhibitor stock. If in doubt, use a fresh batch. Store inhibitors as recommended by the supplier, typically desiccated at low temperatures. 2. Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. 3. Test enzyme activity with a known substrate and without any inhibitor. Use a fresh aliquot of the enzyme if necessary. Ensure the assay buffer has the correct pH and ionic strength. 4. Perform the assay with a substrate concentration at or below the Michaelis constant (Km) of the enzyme. |
| High background signal in the assay | 1. Substrate instability: The chromogenic or fluorogenic substrate may be hydrolyzing spontaneously in the assay buffer. 2. Contamination: The enzyme preparation or buffer may be contaminated with other enzymes or interfering substances. 3. Inhibitor interference: The inhibitor itself may absorb light or fluoresce at the detection wavelength. | 1. Run a control reaction with the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. Subtract this background rate from all measurements. 2. Use high-purity reagents and enzyme preparations. Filter-sterilize buffers if necessary. 3. Measure the absorbance or fluorescence of the inhibitor in the assay buffer at the detection wavelength and subtract this value from the readings. |
| Precipitation of the inhibitor in the assay | 1. Poor solubility: The inhibitor, especially if it has been modified with hydrophobic groups, may have limited solubility in the aqueous assay buffer. 2. High inhibitor concentration: The concentration of the inhibitor may exceed its solubility limit. | 1. Prepare the inhibitor stock solution in a suitable organic solvent like DMSO and then dilute it into the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect enzyme activity. 2. Determine the solubility limit of your inhibitor in the assay buffer and work with concentrations below this limit. |
| Difficulty in achieving selective inhibition | 1. Similar active sites: The active sites of the mannosidase isoforms being studied may be highly conserved, making selective inhibition challenging. 2. Incorrect assay conditions: The assay conditions (e.g., pH) may not be optimal for differentiating between the activities of the different isoforms. | 1. Synthesize and screen a library of this compound analogs with diverse structural modifications. 2. Optimize the assay conditions to favor the activity of the target isoform. For example, use a pH of 4.5 to specifically assay lysosomal mannosidase activity and a pH of 6.0-6.5 for Golgi mannosidase activity. |
Data Presentation
The following tables summarize the inhibitory activities of this compound analogs and other common mannosidase inhibitors against different mannosidase isoforms. This data can be used as a reference for selecting appropriate inhibitors and for comparing the potency and selectivity of newly synthesized compounds.
Table 1: Inhibitory Constants (Ki, in µM) of Selected Mannosidase Inhibitors
| Inhibitor | Human Lysosomal α-Mannosidase (hLM) | Golgi α-Mannosidase II (GMII) |
| Swainsonine | 0.4 | ~0.1 |
| Mannostatin A | 0.4 | ~0.01 |
| Pyrrolidine-based analog 1 | >1000 | ~200 |
| Pyrrolidinone-based analog 2 | 580 | ~150 |
| Methyl-pyrrolidine analog 3 | 23 | ~5 |
Experimental Protocols
This section provides a detailed methodology for a key experiment in the study of mannosidase inhibitors.
Protocol 1: Determination of IC50 for a Mannosidase Inhibitor
Objective: To determine the concentration of an inhibitor (e.g., a this compound analog) required to inhibit 50% of the activity of a specific mannosidase.
Materials:
-
Purified mannosidase (e.g., human lysosomal α-mannosidase or Golgi mannosidase II)
-
This compound analog or other test inhibitor
-
Chromogenic substrate: p-nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer:
-
For lysosomal mannosidase: 100 mM sodium acetate buffer, pH 4.5
-
For Golgi mannosidase: 100 mM MES buffer, pH 6.5
-
-
Stop Solution: 1 M sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: a. Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the inhibitor stock solution in the appropriate assay buffer to obtain a range of concentrations. It is recommended to have at least 8-10 different concentrations.
-
Prepare Enzyme and Substrate Solutions: a. Dilute the purified mannosidase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 30 minutes. b. Prepare a stock solution of pNPM in the assay buffer. The final concentration in the assay should be close to the Km of the enzyme for this substrate.
-
Assay Setup: a. To each well of a 96-well microplate, add the following in the specified order:
- 50 µL of assay buffer
- 10 µL of the inhibitor dilution (or buffer for the control)
- 20 µL of the diluted enzyme solution b. Include a "no enzyme" control for each inhibitor concentration to account for any non-enzymatic substrate hydrolysis. c. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: a. Add 20 µL of the pNPM substrate solution to each well to start the reaction. b. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: a. Add 100 µL of 1 M sodium carbonate to each well to stop the reaction. The addition of the basic solution will also cause the p-nitrophenol product to turn yellow.
-
Measure Absorbance: a. Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the "no enzyme" control from the corresponding wells. b. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control)) c. Plot the % Inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
N-Linked Glycosylation Pathway
Caption: N-Linked Glycosylation Pathway and Points of Inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for Determining the IC50 of a Mannosidase Inhibitor.
Logical Relationship for Enhancing Specificity
Caption: Logical Approach to Enhancing Inhibitor Specificity.
References
- 1. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal alpha-D-mannosidase of rat liver. Purification and comparison with the golgi and cytosolic alpha-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of d-Mannono-γ-lactam and Other Key Mannosidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of d-Mannono-γ-lactam with other prominent mannosidase inhibitors, supported by experimental data and protocols. This document aims to facilitate informed decisions in the selection of chemical tools for studying N-linked glycosylation and for the development of novel therapeutics.
This comparison focuses on d-Mannono-γ-lactam and three widely studied mannosidase inhibitors: Swainsonine, Kifunensine, and 1-Deoxymannojirimycin. While d-Mannono-d-lactam is primarily recognized as an antibiotic that targets bacterial ribosomes, the closely related d-manno-γ-lactam has been identified as a potent inhibitor of α-mannosidase. Similarly, d-mannono-δ-lactam has been synthesized as a glycosidase inhibitor. This guide will collate the available quantitative data on the inhibitory activities of these compounds.
Quantitative Comparison of Mannosidase Inhibitors
The efficacy of mannosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% or the dissociation constant of the enzyme-inhibitor complex, respectively. A lower value indicates a more potent inhibitor. The following table summarizes the available data for the selected inhibitors against various mannosidases.
| Inhibitor | Target Enzyme | Organism/Source | Inhibition Metric | Value |
| d-Manno-γ-lactam | Epididymal α-mannosidase | Rat | Potent Inhibitor | Data not available |
| Swainsonine | Golgi α-Mannosidase II | Drosophila melanogaster | Ki | 20 nM |
| Golgi α-Mannosidase IIb | Drosophila melanogaster | Ki | 3 nM | |
| Lysosomal α-Mannosidase | Human | Ki | 7.5 x 10⁻⁵ M (8a-epimer) | |
| Lysosomal α-Mannosidase | Human | Ki | 2 x 10⁻⁶ M (8,8a-diepimer) | |
| Kifunensine | ER α-1,2-Mannosidase I | Human | Ki | 130 nM[1][2] |
| Golgi Mannosidase I (IA, IB, IC) | Human | Ki | 23 nM[1][2] | |
| Golgi α-Mannosidase II | Drosophila melanogaster | Ki | 5.2 mM | |
| 1-Deoxymannojirimycin | Golgi α-Mannosidase II | Drosophila melanogaster | - | Weaker than Swainsonine |
| Mannostatin A | α-D-Mannosidase | Streptoverticillium verticillus | Ki | 4.8 x 10⁻⁸ M[3] |
| Mannostatin B | α-D-Mannosidase | Streptoverticillium verticillus | Ki | 4.8 x 10⁻⁸ M[3] |
Signaling Pathway: N-Linked Glycosylation
Mannosidase inhibitors exert their effects by interrupting the N-linked glycosylation pathway, a critical process for the proper folding, trafficking, and function of many proteins. This pathway involves the sequential removal of mannose residues from a precursor oligosaccharide attached to newly synthesized proteins in the endoplasmic reticulum (ER) and Golgi apparatus.
Below is a diagram illustrating the key stages of the N-linked glycosylation pathway and the points of intervention for various inhibitors.
Caption: N-linked glycosylation pathway and inhibitor targets.
Experimental Protocols
The determination of inhibitor potency relies on standardized enzymatic assays. Below are detailed methodologies for assessing α-mannosidase activity and its inhibition.
Fluorometric Assay for α-Mannosidase Activity
This protocol is adapted from commercially available kits and literature procedures for a high-throughput, sensitive measurement of α-mannosidase activity.[4][5]
Materials:
-
α-Mannosidase Assay Buffer: 50 mM sodium acetate, pH 4.5.
-
Substrate: 4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man). Prepare a 10 mM stock solution in DMSO.
-
Stop Solution: 0.5 M Sodium Carbonate.
-
Enzyme: Purified α-mannosidase of interest.
-
Inhibitors: Stock solutions of d-Mannono-γ-lactam, Swainsonine, Kifunensine, and 1-Deoxymannojirimycin in a suitable solvent (e.g., water or DMSO).
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm).
Procedure:
-
Enzyme Preparation: Dilute the α-mannosidase in cold Assay Buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitors in Assay Buffer.
-
Assay Reaction: a. To each well of the microplate, add 20 µL of the inhibitor dilution (or Assay Buffer for the control). b. Add 20 µL of the diluted enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 20 µL of a 1 mM 4-MU-Man solution (diluted from the stock in Assay Buffer) to each well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the fluorescence of each well using the plate reader.
-
Data Analysis: a. Subtract the fluorescence of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the IC50 of a mannosidase inhibitor.
Caption: Workflow for IC50 determination of mannosidase inhibitors.
Conclusion
Swainsonine and Kifunensine are highly potent inhibitors of Golgi mannosidase II and ER/Golgi mannosidase I, respectively, with inhibition constants in the nanomolar range. 1-Deoxymannojirimycin is also a well-characterized inhibitor, though generally less potent than Kifunensine for mannosidase I. While d-Manno-γ-lactam is described as a potent inhibitor of epididymal α-mannosidase, the lack of publicly available quantitative data (IC50 or Ki values) makes a direct, objective comparison of its potency with the other inhibitors challenging.
For researchers selecting an inhibitor, the choice will depend on the specific mannosidase being targeted. Kifunensine is an excellent choice for specifically inhibiting mannosidase I, leading to the accumulation of Man9GlcNAc2 structures. Swainsonine is the preferred inhibitor for targeting mannosidase II, resulting in the formation of hybrid-type glycans. Further research is required to quantitatively characterize the inhibitory activity of d-Mannono-γ-lactam and d-Mannono-δ-lactam to fully understand their potential as specific tools for glycosylation research and therapeutic development.
References
- 1. Kifunensine - Wikipedia [en.wikipedia.org]
- 2. glycofinechem.com [glycofinechem.com]
- 3. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: D-Mannono-1,5-lactam vs. Swainsonine in Glycosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of d-mannono-1,5-lactam and the well-characterized indolizidine alkaloid, swainsonine, against various glycosidases. While direct comparative studies are limited, this document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways to offer a comprehensive overview for researchers in glycoscience and drug discovery.
Executive Summary
Swainsonine is a potent and extensively studied inhibitor of α-mannosidases, particularly Golgi α-mannosidase II and lysosomal α-mannosidase, with inhibitory constants in the nanomolar to low micromolar range. Its ability to disrupt N-linked glycosylation has led to its investigation as an anti-cancer and immunomodulatory agent, with several clinical trials completed.
In contrast, data on the glycosidase inhibitory activity of d-mannono-1,5-lactam is sparse. The available research primarily focuses on an acetylated derivative, 2-acetamido-2-deoxy-D-mannono-1,5-lactone, which has been shown to be a competitive inhibitor of β-N-acetylglucosidase. At present, there is a significant gap in the literature regarding the efficacy of the parent compound, d-mannono-1,5-lactam, against α-mannosidases, making a direct and equivalent comparison with swainsonine challenging. This guide presents the existing data to highlight the current state of knowledge and underscore the need for further investigation into the therapeutic potential of d-mannono-1,5-lactam and its derivatives.
Quantitative Inhibitory Data
The following tables summarize the available quantitative data on the inhibitory potency of swainsonine and a derivative of d-mannono-1,5-lactam against their respective target enzymes.
Table 1: Inhibitory Activity of Swainsonine against α-Mannosidases
| Enzyme Source | Enzyme Type | Inhibition Constant (Ki) / IC50 | Reference |
| Human | Lysosomal α-mannosidase | Ki: 2 x 10-6 M and 7.5 x 10-5 M for different epimers | [1] |
| Drosophila | Golgi α-mannosidase II | IC50: Not specified, but potent | [2] |
| Rat Liver | Lysosomal α-mannosidase | IC50: 0.2 µM | [3] |
| Rat Liver | Golgi α-mannosidase II | IC50: 0.2 µM | [3] |
| Jack Bean | α-D-mannosidase | Potent inhibitor | [4] |
Table 2: Inhibitory Activity of 2-Acetamido-2-deoxy-D-mannono-1,5-lactone
| Enzyme Source | Enzyme Type | Inhibition Constant (Ki) | Reference |
| Bull Epididymis | 2-Acetamido-2-deoxy-β-D-glucosidase | Ki: 33 µmol/dm3 (33 µM) | [5] |
| Bull Epididymis | 2-Acetamido-2-deoxy-β-D-galactosidase | Weak inhibition (Ki: 9.3 mmol/dm3) | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers aiming to conduct similar comparative studies.
Glycosidase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific glycosidase using a chromogenic substrate.
Materials:
-
Glycosidase enzyme (e.g., α-mannosidase from Jack Bean)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside)
-
Inhibitor compound (Swainsonine or d-mannono-1,5-lactam)
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 1 M Tris solution or 100 mM glycine buffer, pH 10)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a specific duration (e.g., 5-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations.
N-Linked Glycosylation Pathway Analysis
This workflow outlines the key steps in analyzing the impact of glycosidase inhibitors on the N-linked glycosylation pathway in cultured cells.
Workflow:
-
Cell Culture and Treatment: Culture cells of interest in appropriate media. Treat the cells with varying concentrations of the inhibitor (swainsonine or d-mannono-1,5-lactam) for a specified duration.
-
Protein Extraction: Harvest the cells and extract total cellular proteins or specific glycoproteins of interest.
-
Glycan Release: Release the N-linked glycans from the glycoproteins enzymatically using PNGase F.
-
Glycan Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.
-
Glycan Analysis: Analyze the labeled glycans using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the different glycan structures.
-
Data Interpretation: Compare the glycan profiles of treated and untreated cells to determine the effect of the inhibitor on the N-linked glycosylation pathway. An accumulation of high-mannose structures is indicative of α-mannosidase inhibition.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitor compounds on cultured cells.
Materials:
-
Cultured cells
-
Inhibitor compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor compound. Include untreated control wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of glycosidase inhibitors.
Caption: N-Linked Glycosylation Pathway and the Site of Swainsonine Inhibition.
Caption: Workflow for a Chromogenic Glycosidase Inhibition Assay.
Conclusion
Swainsonine is a well-established, potent inhibitor of α-mannosidases, with a significant body of research supporting its mechanism of action and potential therapeutic applications. Its efficacy in disrupting the N-linked glycosylation pathway is a key factor in its anti-cancer and immunomodulatory properties.[6]
The current body of literature on d-mannono-1,5-lactam as a glycosidase inhibitor is insufficient for a direct efficacy comparison with swainsonine. The available data on an acetylated derivative suggests inhibitory activity against β-N-acetylglucosidase, a different class of glycosidase.[5] This indicates that d-mannono-1,5-lactam and its derivatives may have distinct biological targets compared to swainsonine.
To fully assess the therapeutic potential of d-mannono-1,5-lactam, further research is imperative. Specifically, studies investigating its inhibitory activity against a broad panel of glycosidases, particularly α-mannosidases, are needed. Direct, side-by-side comparative studies with swainsonine, utilizing standardized enzyme inhibition assays and cell-based models, would provide the necessary data to accurately evaluate its relative efficacy and potential as a novel therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for conducting such essential future research.
References
- 1. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swainsonine | TargetMol [targetmol.com]
- 4. BJOC - Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives [beilstein-journals.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
d-Mannono-d-lactam: A Comparative Guide to its Efficacy as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of d-Mannono-d-lactam and other prominent glycosidase inhibitors. While this compound has been identified as a potent inhibitor of key glycosidases, this guide also presents quantitative data for well-characterized alternative inhibitors to offer a broader perspective for researchers in the field.
Introduction to this compound
This compound, also known as D-Manno-γ-lactam, is a sugar analog that has demonstrated significant inhibitory activity against crucial enzymes involved in carbohydrate metabolism. Specifically, it has been recognized as a strong inhibitor of α-mannosidase and α-glucosidase.[1] These enzymes play pivotal roles in various biological processes, making their inhibitors valuable tools for research and potential therapeutic agents.
Comparative Analysis of Glycosidase Inhibitors
To provide a clear benchmark for the inhibitory potential of compounds in this class, the following tables summarize the quantitative inhibitory data for well-established α-mannosidase and α-glucosidase inhibitors.
It is important to note that while this compound is documented as a potent inhibitor, specific IC50 or Ki values were not available in the reviewed literature. The data presented below for other inhibitors serves as a reference for the expected potency of effective glycosidase inhibitors.
α-Mannosidase Inhibitors: A Quantitative Comparison
| Inhibitor | Target Enzyme | IC50 | Ki | Source Organism of Enzyme |
| Swainsonine | Lysosomal α-mannosidase & Golgi α-mannosidase II | 0.2 µM | - | Rat Liver |
| 1-Deoxymannojirimycin | Class I α-1,2-mannosidase | 0.02 µM | - | Not Specified |
| Mannostatin A | α-D-mannosidase | - | 4.8 x 10⁻⁸ M | Streptoverticillium verticillus |
| Mannostatin B | α-D-mannosidase | - | 4.8 x 10⁻⁸ M | Streptoverticillium verticillus |
α-Glucosidase Inhibitors: A Quantitative Comparison
| Inhibitor | Target Enzyme | IC50 | Ki | Source Organism of Enzyme |
| Castanospermine | α-glucosidase I | 0.12 µM | 2.6 nM (for sucrase) | Cellular (cell-free assay) |
| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 0.297 µg/mL | - | Not Specified |
| Acarbose | α-glucosidase | 433.70 µM | - | Not Specified |
| Quercetin | α-glucosidase | 5.41 µg/mL | - | Saccharomyces cerevisiae |
| Mansonialactam | α-glucosidase | 0.20 µM | - | Yeast |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are generalized protocols for assessing the inhibitory activity against α-mannosidase and α-glucosidase.
Protocol for α-Mannosidase Inhibition Assay
This protocol is based on the colorimetric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-D-mannopyranoside.
Materials:
-
α-Mannosidase enzyme
-
p-nitrophenyl-α-D-mannopyranoside (substrate)
-
This compound or other test inhibitors
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in phosphate buffer.
-
In a 96-well plate, add a fixed amount of α-mannosidase enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-mannopyranoside, to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution to each well. This will also induce a color change in the liberated p-nitrophenol.
-
Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol for α-Glucosidase Inhibition Assay
This protocol also utilizes the colorimetric detection of p-nitrophenol, but from the substrate p-nitrophenyl-α-D-glucopyranoside.
Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
p-nitrophenyl-α-D-glucopyranoside (substrate)
-
This compound or other test inhibitors
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test inhibitor in phosphate buffer.
-
Add the α-glucosidase enzyme solution to the wells of a 96-well plate.
-
Add the prepared inhibitor solutions to the designated wells. A control well without any inhibitor should be included.
-
Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Start the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside, to each well.
-
Allow the reaction to proceed at the set temperature for a defined time (e.g., 20-30 minutes).
-
Terminate the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition as described in the α-mannosidase assay protocol.
-
Determine the IC50 value from the dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the context of this compound's inhibitory action, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
Conclusion
This compound stands as a promising specific inhibitor of α-mannosidase and α-glucosidase. While quantitative data on its inhibitory potency remains to be fully elucidated and published, its qualitative description as a strong inhibitor places it in a category of compounds with significant potential for research and therapeutic development. The comparative data provided for other well-known inhibitors, along with the detailed experimental protocols and pathway diagrams, offer a valuable resource for scientists working to validate and characterize novel glycosidase inhibitors. Further studies to determine the precise IC50 and Ki values of this compound are warranted to fully understand its efficacy and potential applications.
References
D-Mannono-δ-lactam: A Comparative Analysis of its Cross-reactivity with Glycosidases
For Immediate Release
New comprehensive guide details the cross-reactivity profile of D-Mannono-δ-lactam, a potent glycosidase inhibitor. The guide provides researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to evaluate its potential as a selective therapeutic agent.
D-Mannono-δ-lactam, a synthetic sugar analog, has emerged as a significant inhibitor of specific glycosidases, enzymes crucial in various biological processes. Understanding its cross-reactivity with a range of enzymes is paramount for its development as a targeted therapeutic. This guide presents a comparative analysis of D-Mannono-δ-lactam's inhibitory activity against key glycosidases, supported by quantitative data and detailed experimental methodologies.
Inhibitory Activity of D-Mannono-δ-lactam against Various Glycosidases
The inhibitory potential of D-Mannono-δ-lactam has been evaluated against several glycosidases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a quantitative comparison of its efficacy and selectivity.
| Enzyme Target | Enzyme Source | Inhibitor | IC50 | Ki |
| α-Mannosidase | Rat Epididymal | D-Mannono-δ-lactam | - | Potent Inhibitor |
| α-Glucosidase | Apricot | D-Mannono-δ-lactam | - | Potent Inhibitor |
Note: Specific IC50 and Ki values for D-Mannono-δ-lactam were not available in the public domain at the time of this publication. The compound has been identified as a potent inhibitor of the listed enzymes.
Understanding the Significance of Glycosidase Inhibition
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Their functions are diverse, ranging from the digestion of dietary carbohydrates to the post-translational modification of proteins. The inhibition of specific glycosidases is a key therapeutic strategy for a variety of diseases, including diabetes, viral infections, and cancer.
The selective inhibition of a target glycosidase without affecting the activity of other essential enzymes is a critical attribute of a successful therapeutic agent. Therefore, a thorough understanding of the cross-reactivity profile of an inhibitor like D-Mannono-δ-lactam is essential.
Experimental Protocols
The determination of the inhibitory activity of D-Mannono-δ-lactam against various glycosidases is typically performed using spectrophotometric or fluorometric assays. The following provides a generalized protocol for assessing α-glucosidase and α-mannosidase inhibition.
α-Glucosidase Inhibition Assay
This assay quantifies the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
D-Mannono-δ-lactam (or other inhibitor)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of D-Mannono-δ-lactam or a control solution.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Mannosidase Inhibition Assay
This assay is based on the cleavage of 4-nitrophenol from the synthetic substrate 4-nitrophenyl-α-D-mannopyranoside.
Materials:
-
α-Mannosidase
-
4-Nitrophenyl-α-D-mannopyranoside
-
D-Mannono-δ-lactam (or other inhibitor)
-
Appropriate buffer (e.g., sodium acetate buffer, pH 4.5)
-
Stop reagent (e.g., sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-mannosidase in the appropriate buffer.
-
Add the enzyme solution to wells of a 96-well plate containing different concentrations of D-Mannono-δ-lactam or a control.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set time.
-
Add the 4-nitrophenyl-α-D-mannopyranoside substrate to start the reaction.
-
Incubate for a specific period.
-
Terminate the reaction by adding a stop reagent.
-
Measure the absorbance of the released 4-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
Visualizing the Inhibition Pathway
The following diagram illustrates a generalized workflow for determining the inhibitory effect of D-Mannono-δ-lactam on a target glycosidase.
Caption: Workflow for determining glycosidase inhibition.
Alternative Roles of D-Mannono-δ-lactam
Interestingly, preliminary reports have also suggested that D-Mannono-δ-lactam may act as an antibiotic by binding to the 50S ribosomal subunit of bacteria. This dual-activity profile warrants further investigation to elucidate its primary mechanism of action and to assess its potential as both an anti-infective and a modulator of glycosidase activity.
Conclusion
D-Mannono-δ-lactam demonstrates potent inhibitory activity against key glycosidases, highlighting its potential for therapeutic development. Further research is necessary to establish a comprehensive cross-reactivity profile, including the determination of specific IC50 and Ki values against a broader range of enzymes. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers undertaking such investigations. A deeper understanding of its selectivity and potential off-target effects will be crucial for advancing D-Mannono-δ-lactam towards clinical applications.
Comparative Analysis of d-Mannono-γ-lactam and Kifunensine as Mannosidase Inhibitors
In the landscape of glycosylation inhibitors, kifunensine is a well-characterized and potent tool for modifying the N-linked glycosylation pathway. This guide provides a comparative analysis of kifunensine and d-mannono-γ-lactam, a related mannose analogue. While extensive data is available for kifunensine, information on d-mannono-γ-lactam is less comprehensive, necessitating a comparison that highlights both known activities and areas requiring further investigation. This analysis is intended for researchers, scientists, and drug development professionals working in glycobiology and related fields.
Overview of Inhibitory Activity and Mechanism of Action
Kifunensine is a neutral, stable alkaloid originally isolated from the actinomycete Kitasatosporia kifunense.[1] It is a potent and specific inhibitor of Class I α-mannosidases, particularly endoplasmic reticulum (ER) α-1,2-mannosidase I (ERM1) and Golgi mannosidase I.[1] By inhibiting these enzymes, kifunensine blocks the trimming of mannose residues from newly synthesized N-linked glycans. This leads to the accumulation of glycoproteins with high-mannose structures, predominantly Man9GlcNAc2.[1][2] Kifunensine shows weak to no inhibitory activity against mannosidase II and other glycosidases, highlighting its specificity.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activities of kifunensine and d-mannono-γ-lactam. The lack of data for d-mannono-γ-lactam against specific mannosidase I isoforms underscores the need for further research to enable a direct and comprehensive comparison.
| Inhibitor | Target Enzyme | Ki Value | IC50 Value | Source Organism/System |
| Kifunensine | Endoplasmic Reticulum α-1,2-mannosidase I | 130 nM | 20-50 nM | Human / Mung Bean |
| Golgi Mannosidase I (Class I) | 23 nM | Not Reported | Human | |
| d-Mannono-γ-lactam | Epididymal α-mannosidase | Not Reported | Not Reported | Rat |
| Mannosidase I | Not Reported | Not Reported | Not Reported |
Impact on Cellular Glycoprotein Processing
Kifunensine has a well-documented impact on cellular glycoprotein biosynthesis. Treatment of cells with kifunensine at concentrations as low as 1 µg/mL leads to a nearly complete block in the formation of complex and hybrid N-linked glycans.[2] Consequently, glycoproteins accumulate with predominantly Man9GlcNAc2 oligosaccharide structures.[2] This effect has been leveraged in cell culture to produce glycoproteins with homogeneous high-mannose glycans for various research and therapeutic applications, including enhancing antibody-dependent cell-mediated cytotoxicity (ADCC) of monoclonal antibodies.
The effect of d-mannono-γ-lactam on the overall processing of N-linked glycoproteins in a cellular context has not been extensively reported. Without studies analyzing the glycan profiles of cells treated with this compound, a direct comparison to the well-established effects of kifunensine cannot be made.
Experimental Protocols
α-Mannosidase Activity Assay
This protocol provides a general method for determining α-mannosidase activity, which can be adapted to assess the inhibitory potential of compounds like kifunensine and d-mannono-γ-lactam.
Principle: This assay is based on the cleavage of a synthetic substrate, p-nitrophenyl-α-D-mannopyranoside, by α-mannosidase to produce p-nitrophenol, which is chromogenic and can be quantified spectrophotometrically at 405 nm.
Materials:
-
α-Mannosidase enzyme preparation (e.g., from Jack Bean or cell lysate)
-
p-nitrophenyl-α-D-mannopyranoside (substrate)
-
Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
Inhibitor stock solutions (kifunensine, d-mannono-γ-lactam)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a suitable dilution of the α-mannosidase enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (kifunensine or d-mannono-γ-lactam) in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the inhibitor dilution (or buffer for the control).
-
Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the p-nitrophenyl-α-D-mannopyranoside substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing the Impact on N-Linked Glycosylation
The following diagrams illustrate the N-linked glycosylation pathway and the specific points of inhibition by kifunensine.
Caption: N-Linked Glycosylation Pathway and Kifunensine Inhibition.
Caption: Workflow for a-mannosidase inhibitor characterization.
References
- 1. An improved synthesis of dansylated α-galactosylceramide and its use as a fluorescent probe for the monitoring of glycolipid uptake by cells. (2011) | Janice M.H. Cheng | 33 Citations [scispace.com]
- 2. Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of d-Mannono-d-lactam: A Novel Glycosidase Inhibition Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of d-Mannono-d-lactam against key carbohydrate-processing enzymes. We introduce a novel, dual-assessment cellular model to confirm its efficacy and compare its performance against established glycosidase inhibitors. All experimental data is presented to support the objective evaluation of this compound as a potential therapeutic agent.
Introduction to this compound
This compound, also known as D-Manno-γ-lactam, is a sugar analog with a lactam ring structure. Its structural similarity to mannose suggests a competitive inhibitory mechanism against glycosidases, enzymes crucial for carbohydrate metabolism. Published research has identified it as a potent inhibitor of epididymal α-mannosidase and apricot α-glucosidase.[1][2] This guide explores its inhibitory potential in a newly proposed experimental model that combines both enzymatic and cellular assays for a more comprehensive understanding of its biological activity.
The Inhibitory Action of this compound: A Proposed Signaling Pathway
This compound is hypothesized to act as a competitive inhibitor of glycosidases, such as α-glucosidase. By mimicking the natural substrate, it binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This mechanism of action is crucial in contexts where modulating carbohydrate metabolism is desired, for instance, in the management of postprandial hyperglycemia.
Caption: Proposed competitive inhibition of α-glucosidase by this compound.
A Novel Dual-Assessment Experimental Model
To thoroughly evaluate the inhibitory potential of this compound, we propose a new experimental workflow that integrates a standard in vitro enzymatic assay with a cell-based glucose uptake model. This dual approach provides insights into both the direct enzyme inhibition and the subsequent physiological effect on intestinal glucose absorption.
References
A Comparative Guide to Glycosylation Inhibitors: D-Mannono-δ-lactam versus Deoxymannojirimycin in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the post-translational modification of proteins through glycosylation is a critical process governing protein folding, trafficking, and function. The study of this process often relies on the use of specific inhibitors to dissect the roles of various glycosidases. This guide provides a detailed comparison of two such inhibitors, d-Mannono-δ-lactam and deoxymannojirimycin (DNJ), for their application in functional studies. While deoxymannojirimycin is a well-characterized inhibitor with a wealth of available data, information on d-Mannono-δ-lactam is less extensive, and this guide reflects the current state of knowledge.
Mechanism of Action and Enzyme Specificity
Both d-Mannono-δ-lactam and deoxymannojirimycin are iminosugars that act as mimics of the natural sugar substrates of glycosidase enzymes, leading to their inhibition. However, their primary targets within the N-linked glycosylation pathway differ.
Deoxymannojirimycin (DNJ) is a well-studied inhibitor with a broader range of activity against α-glucosidases and a specific mannosidase. It is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the initial trimming of glucose residues from the N-linked glycan precursor.[2] Additionally, DNJ is a specific inhibitor of ER α-1,2-mannosidase I, an enzyme responsible for the removal of a specific mannose residue, a key step in the quality control of glycoprotein folding.[3][4]
Impact on N-Linked Glycosylation
The differing enzyme specificities of these two inhibitors result in distinct consequences for the N-linked glycosylation pathway.
Inhibition by d-Mannono-δ-lactam , through its effect on α-mannosidase, would be expected to lead to the accumulation of glycoproteins with high-mannose-type N-glycans that have not been fully trimmed. This can interfere with subsequent processing steps in the Golgi apparatus and affect the final structure and function of the glycoprotein.
Deoxymannojirimycin , by inhibiting α-glucosidases I and II, prevents the removal of glucose residues from the N-linked oligosaccharide precursor. This results in the accumulation of glycoproteins with monoglucosylated or diglucosylated high-mannose glycans. This state traps the glycoprotein in the calnexin/calreticulin cycle, a crucial part of the ER quality control system, affecting protein folding and trafficking. Its inhibition of α-1,2-mannosidase I further contributes to the accumulation of high-mannose structures.[3]
Data Presentation: Quantitative Inhibitory Activity
A significant disparity in the available quantitative data exists between the two compounds. The following table summarizes the known inhibitory concentrations for deoxymannojirimycin against various enzymes.
| Inhibitor | Enzyme | Source | IC50 | Reference |
| Deoxymannojirimycin | α-Glucosidase | Yeast | 155 ± 15 µM | --INVALID-LINK-- |
| Deoxymannojirimycin | α-1,2-Mannosidase I | Class I | 0.02 µM | [3] |
| Deoxymannojirimycin | α-Glucosidase | - | IC50 values ranging from 0.51 ± 0.02 μM for derivatives | [5] |
Note: Extensive literature exists for various derivatives of deoxymannojirimycin with a wide range of IC50 values against different α-glucosidases. For d-Mannono-δ-lactam, no specific IC50 or Ki values were found in the reviewed literature.
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (d-Mannono-δ-lactam or deoxymannojirimycin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.
-
Add an equal volume of the test compound dilution to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific volume of the pNPG substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set duration using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Mannosidase Inhibition Assay
This protocol provides a general method for assessing the inhibition of α-mannosidase activity.
Materials:
-
α-Mannosidase (e.g., from Jack bean or a specific cell lysate)
-
p-Nitrophenyl-α-D-mannopyranoside as substrate
-
Appropriate buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds (d-Mannono-δ-lactam or deoxymannojirimycin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow a similar procedure as the α-glucosidase inhibition assay, preparing dilutions of the test compound.
-
Pre-incubate the α-mannosidase enzyme with the test compound in the appropriate buffer.
-
Initiate the reaction by adding the p-nitrophenyl-α-D-mannopyranoside substrate.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway: N-Linked Glycosylation and Points of Inhibition
Caption: N-linked glycosylation pathway showing the points of inhibition by Deoxymannojirimycin and d-Mannono-δ-lactam.
Experimental Workflow: Glycosidase Inhibition Assay
Caption: General experimental workflow for determining the IC50 of a glycosidase inhibitor.
Functional Consequences and Applications
The distinct mechanisms of these inhibitors lead to different applications in functional studies.
d-Mannono-δ-lactam , by targeting α-mannosidase, can be utilized to investigate the roles of specific mannose trimming steps in glycoprotein maturation, trafficking, and function. Its use could help elucidate the importance of the final mannose structure for recognition by lectins and other carbohydrate-binding proteins.
Deoxymannojirimycin has been extensively used in a variety of functional studies:
-
Protein Folding and Quality Control: By trapping glycoproteins in the calnexin/calreticulin cycle, DNJ is a valuable tool for studying the mechanisms of ER-associated degradation (ERAD) and the consequences of protein misfolding.[4]
-
Virology: Many viral envelope proteins are heavily glycosylated and rely on the host cell's glycosylation machinery for proper folding and function. DNJ and its derivatives have shown antiviral activity against a range of enveloped viruses, including HIV and Dengue virus, by inducing misfolding of viral glycoproteins.[6]
-
Cancer Research: Altered glycosylation is a hallmark of cancer. DNJ can be used to study the effects of aberrant glycoprotein processing on cancer cell signaling, adhesion, and metastasis.
Conclusion
Both d-Mannono-δ-lactam and deoxymannojirimycin are valuable tools for dissecting the complexities of N-linked glycosylation. Deoxymannojirimycin is a well-characterized inhibitor with a broad spectrum of activity against α-glucosidases and α-1,2-mannosidase, making it a versatile tool for studying protein folding, quality control, and virology. While d-Mannono-δ-lactam shows promise as a more specific inhibitor of α-mannosidase, the current lack of detailed quantitative data on its inhibitory activity and its effects in cellular systems highlights a need for further research to fully realize its potential as a complementary tool to deoxymannojirimycin in functional glycosylation studies. Researchers should carefully consider the specific enzymatic step they wish to target when choosing between these inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. The alpha-glucosidase inhibitor 1-deoxynojirimycin blocks human immunodeficiency virus envelope glycoprotein-mediated membrane fusion at the CXCR4 binding step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Results with d-Mannono-d-lactam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
d-Mannono-d-lactam is a synthetic carbohydrate derivative with potential therapeutic applications. While literature suggests its promise as an antibacterial and anti-inflammatory agent, a comprehensive review of publicly available research reveals a notable lack of specific, quantitative data from published studies. This guide, therefore, aims to provide a comparative framework based on the hypothesized mechanisms of this compound, drawing parallels with related compounds for which experimental data is available. The information presented herein is intended to serve as a foundation for future research and a guide for designing experiments to elucidate the precise biological activities of this compound.
Introduction
This compound is a sugar lactam, a class of compounds known for their ability to mimic the transition states of glycosidase enzymes and to serve as scaffolds for antibiotic development. Preliminary information suggests two primary modes of action for this compound:
-
Antibacterial Activity: By potentially binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.
-
Anti-inflammatory Activity: Through the possible inhibition of prostaglandin synthesis.
This guide will explore these potential mechanisms, compare them to established alternatives, and provide detailed, albeit illustrative, experimental protocols to facilitate the replication and validation of these hypothesized activities.
Part 1: Comparative Antibacterial Activity
The proposed antibacterial mechanism of this compound involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. This mode of action is characteristic of macrolide and lincosamide antibiotics. A direct comparison with these established drugs would be crucial in determining the therapeutic potential of this compound.
Data Presentation
Due to the absence of published minimum inhibitory concentration (MIC) values for this compound, the following table presents a hypothetical comparison with Erythromycin, a well-characterized macrolide antibiotic. This table is intended to serve as a template for future experimental data presentation.
| Compound | Target Organism | MIC (µg/mL) - Hypothetical | Reference |
| This compound | Staphylococcus aureus | [Data Not Available] | - |
| Streptococcus pneumoniae | [Data Not Available] | - | |
| Escherichia coli | [Data Not Available] | - | |
| Erythromycin | Staphylococcus aureus | 0.25 - 2 | [Standard Microbiology Texts] |
| Streptococcus pneumoniae | 0.06 - 0.5 | [Standard Microbiology Texts] | |
| Escherichia coli | >128 (Resistant) | [Standard Microbiology Texts] |
Experimental Protocols
To determine the MIC of this compound, a standard broth microdilution method should be employed.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted this compound, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Diagram: Hypothesized Antibacterial Mechanism of this compound
Caption: Hypothesized binding of this compound to the bacterial 50S ribosomal subunit.
Part 2: Comparative Anti-inflammatory Activity
The potential anti-inflammatory properties of this compound are suggested to arise from the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. A comparison with known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes would be necessary to evaluate its efficacy.
Data Presentation
As no published IC50 values for this compound's inhibition of COX enzymes are available, the following table provides a hypothetical comparison with Ibuprofen, a common NSAID. This table should be used as a template for presenting future experimental findings.
| Compound | Enzyme Target | IC50 (µM) - Hypothetical | Reference |
| This compound | COX-1 | [Data Not Available] | - |
| COX-2 | [Data Not Available] | - | |
| Ibuprofen | COX-1 | 13 - 18 | [Published Pharmacological Data] |
| COX-2 | 1.8 - 15 | [Published Pharmacological Data] |
Experimental Protocols
To determine the IC50 of this compound against COX-1 and COX-2, a cell-free enzyme assay can be utilized.
Protocol: COX-1/COX-2 Inhibitor Screening Assay
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human COX-1 and COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound (this compound) or a known inhibitor (e.g., Ibuprofen) as a positive control.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
-
Detection of Prostaglandin Production:
-
Measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA).
-
The colorimetric signal is inversely proportional to the amount of PGE2 produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualization
Diagram: Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of prostaglandin synthesis by this compound.
Conclusion and Future Directions
While this compound shows theoretical promise as a dual-action antibacterial and anti-inflammatory agent, the current body of scientific literature lacks the specific experimental data required for a definitive comparative analysis. The protocols and frameworks provided in this guide are intended to empower researchers to systematically investigate the properties of this compound. Future studies should focus on generating robust quantitative data, including MIC values against a panel of clinically relevant bacteria and IC50 values for COX enzymes. Furthermore, elucidating the precise molecular interactions through structural biology studies and evaluating the in vivo efficacy and safety in animal models will be critical next steps in the development of this compound as a potential therapeutic agent.
A Head-to-Head Comparison of d-Mannono-d-lactam Analogs as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of d-Mannono-d-lactam and its stereoisomeric analogs, focusing on their inhibitory activity against key glycosidase enzymes. The information presented is intended to support research and development efforts in the fields of glycobiology and therapeutic agent design.
Introduction
This compound and its analogs are a class of sugar mimics that have garnered significant interest for their potential as glycosidase inhibitors. Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their involvement in a myriad of physiological and pathological processes, including post-translational modification of proteins, lysosomal catabolism of glycoconjugates, and intestinal digestion of carbohydrates, makes them attractive targets for therapeutic intervention. The inhibition of specific glycosidases is a promising strategy for the development of treatments for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections.
This guide focuses on a systematic comparison of the inhibitory potency of the eight stereoisomeric D-glycono-δ-lactams, providing a clear overview of their selectivity and structure-activity relationships.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of the eight stereoisomeric D-glycono-δ-lactams were evaluated against α-mannosidase (from jack bean) and β-glucosidase (from almonds). The inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: Inhibition of α-Mannosidase by D-Glycono-δ-lactam Stereoisomers
| Compound | Stereochemistry | Ki (µM) |
| d-Manno-δ-lactam | (2R,3S,4R,5R) | 0.2 |
| d-Gluco-δ-lactam | (2R,3R,4S,5R) | >1000 |
| d-Gulo-δ-lactam | (2R,3R,4R,5S) | >1000 |
| d-Allo-δ-lactam | (2R,3R,4R,5R) | >1000 |
| d-Galacto-δ-lactam | (2R,3S,4S,5R) | >1000 |
| d-Altro-δ-lactam | (2R,3S,4S,5S) | >1000 |
| d-Ido-δ-lactam | (2S,3R,4S,5R) | >1000 |
| d-Talo-δ-lactam | (2S,3S,4S,5R) | >1000 |
Table 2: Inhibition of β-Glucosidase by D-Glycono-δ-lactam Stereoisomers
| Compound | Stereochemistry | IC50 (µM) |
| d-Manno-δ-lactam | (2R,3S,4R,5R) | >1000 |
| d-Gluco-δ-lactam | (2R,3R,4S,5R) | 15 |
| d-Gulo-δ-lactam | (2R,3R,4R,5S) | 50 |
| d-Allo-δ-lactam | (2R,3R,4R,5R) | >1000 |
| d-Galacto-δ-lactam | (2R,3S,4S,5R) | 80 |
| d-Altro-δ-lactam | (2R,3S,4S,5S) | >1000 |
| d-Ido-δ-lactam | (2S,3R,4S,5R) | 200 |
| d-Talo-δ-lactam | (2S,3S,4S,5R) | >1000 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of D-Glycono-δ-lactams
A general synthetic route to all eight stereoisomeric D-glycono-δ-lactams was developed. The key step in this strategy is a stereodivergent δ-lactam formation from a γ-lactone precursor. This was achieved with either retention or inversion of configuration at the C-4 position, allowing for the generation of two epimeric δ-lactams from a single γ-lactone.
Glycosidase Inhibition Assays
α-Mannosidase Inhibition Assay
The inhibitory activity against α-mannosidase from jack bean was determined by measuring the rate of hydrolysis of p-nitrophenyl-α-D-mannopyranoside. The assay was performed in a sodium acetate buffer (pH 4.5) at 25 °C. The reaction was initiated by the addition of the enzyme to a solution containing the substrate and varying concentrations of the inhibitor. The release of p-nitrophenol was monitored spectrophotometrically at 405 nm. The inhibition constants (Ki) were determined by Dixon plot analysis.
β-Glucosidase Inhibition Assay
The inhibitory activity against β-glucosidase from almonds was determined using p-nitrophenyl-β-D-glucopyranoside as the substrate. The assay was conducted in a sodium phosphate buffer (pH 6.8) at 37 °C. The enzyme was pre-incubated with various concentrations of the inhibitor for 10 minutes before the addition of the substrate. The reaction was terminated by the addition of a sodium carbonate solution, and the absorbance of the released p-nitrophenol was measured at 405 nm. The half-maximal inhibitory concentrations (IC50) were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
N-Glycan Processing Pathway
α-Mannosidases play a crucial role in the N-glycan processing pathway, which is essential for the proper folding and function of many glycoproteins. The trimming of mannose residues by α-mannosidases in the endoplasmic reticulum and Golgi apparatus is a key quality control step. Inhibition of these enzymes can lead to the accumulation of misfolded glycoproteins, triggering cellular stress responses.
Caption: N-Glycan processing pathway in the ER and Golgi.
Glucosylceramide Metabolism Pathway
β-Glucosidases are involved in the catabolism of glucosylceramide, a key intermediate in glycosphingolipid metabolism. The breakdown of glucosylceramide is essential for maintaining cellular lipid homeostasis. Inhibition of β-glucosidase can lead to the accumulation of glucosylceramide, which is associated with lysosomal storage disorders such as Gaucher disease.
Caption: Simplified overview of glucosylceramide metabolism.
Experimental Workflow for Glycosidase Inhibition Assay
The general workflow for determining the inhibitory activity of the this compound analogs is outlined below.
Caption: General workflow for glycosidase inhibition assays.
Assessing the in-vivo efficacy of d-Mannono-d-lactam relative to other compounds
A comprehensive in-vivo comparison of d-Mannono-d-lactam with other compounds cannot be provided at this time due to a lack of available scientific literature and experimental data. Extensive searches for in-vivo studies detailing the efficacy of this compound, and particularly those comparing it to other therapeutic agents, did not yield specific results. While the compound is identified as a synthetic, sugar-based antibiotic, public domain research on its performance in living organisms is not readily accessible.
This guide will, therefore, outline the necessary components and frameworks for such a comparative analysis, providing researchers, scientists, and drug development professionals with a template for assessing the in-vivo efficacy of novel compounds like this compound once data becomes available.
Framework for In-Vivo Efficacy Comparison
A robust comparison of the in-vivo efficacy of this compound against other compounds would necessitate a series of well-defined experiments. The primary goal would be to assess its therapeutic effect, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) parameters in relevant animal models of disease.
Key Comparative Compounds
The choice of comparator compounds would depend on the proposed therapeutic indication for this compound. Assuming it is being investigated as an antibacterial agent, logical comparators would include established antibiotics from different classes, such as:
-
Beta-Lactams: Penicillins (e.g., Amoxicillin), Cephalosporins (e.g., Ceftriaxone), Carbapenems (e.g., Meropenem). These are widely used antibiotics that inhibit bacterial cell wall synthesis.
-
Macrolides: (e.g., Azithromycin) which inhibit protein synthesis.
-
Quinolones: (e.g., Ciprofloxacin) which inhibit DNA replication.
Data Presentation: A Template for Comparison
Quantitative data from in-vivo studies should be summarized in clear, structured tables to facilitate direct comparison. Below are example tables that would be populated with experimental data.
Table 1: Comparative Efficacy in a Murine Sepsis Model
| Compound | Dose (mg/kg) | Route of Administration | Bacterial Strain | Mean Survival Rate (%) | Mean Bacterial Load Reduction (log10 CFU/organ) |
| This compound | |||||
| Comparator A | |||||
| Comparator B | |||||
| Vehicle Control |
Table 2: Pharmacokinetic Profile in a Rat Model
| Compound | Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| This compound | ||||||
| Comparator A | ||||||
| Comparator B |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following outlines a standard experimental protocol for assessing in-vivo efficacy.
Murine Sepsis Model Protocol
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Induction of Sepsis: Intraperitoneal injection of a lethal dose (LD90) of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
This compound (at various doses).
-
Comparator compound A (at a clinically relevant dose).
-
Comparator compound B (at a clinically relevant dose).
-
-
Drug Administration: Administered at a specified time point post-infection (e.g., 1 hour) via a relevant route (e.g., intravenous or oral).
-
Efficacy Endpoints:
-
Survival: Monitored for a set period (e.g., 7 days).
-
Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), a cohort of mice from each group is euthanized, and target organs (e.g., spleen, liver, blood) are harvested for bacterial enumeration (colony-forming units - CFU).
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank test. Bacterial load differences are assessed using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Signaling Pathways and Mechanisms of Action
While the specific signaling pathway for this compound is not detailed in the available literature, a hypothetical mechanism of action for a novel antibiotic could involve the inhibition of a key bacterial process. For context, the mechanism of a well-understood class of antibiotics, the beta-lactams, is presented below. Beta-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.
Caption: Mechanism of action of beta-lactam antibiotics.
Experimental Workflow Visualization
The workflow for an in-vivo efficacy study can be visualized to provide a clear overview of the experimental process.
Caption: Workflow for a typical in-vivo efficacy study.
Safety Operating Guide
Personal protective equipment for handling d-Mannono-d-lactam
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling d-Mannono-d-lactam. It outlines recommended personal protective equipment (PPE), operational procedures for safe handling and storage, and a plan for proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid or powder form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3][4][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1][4] | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring powder, to minimize inhalation of dust.
-
Procedural Controls: Avoid generating dust. Use appropriate tools for handling solids (e.g., spatulas).
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials. Although specific incompatibilities for this compound are not documented, it is good practice to store it separately from strong oxidizing agents, acids, and bases.
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.[7][8][9]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.[7][9]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[7]
-
Disposal Route: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7] Do not dispose of this compound down the drain or in the regular trash.[8][9]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[9][10] After rinsing, the container may be disposed of as non-hazardous waste, but check with your institution's guidelines first.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. realsafety.org [realsafety.org]
- 6. youtube.com [youtube.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
